molecular formula O4V-3 B1200946 Vanadate(3-)

Vanadate(3-)

Cat. No.: B1200946
M. Wt: 114.939 g/mol
InChI Key: LSGOVYNHVSXFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanadate(3-), the orthovanadate ion (VO₄³⁻), is a pivotal compound in diverse research fields due to its structural mimicry of phosphate and rich redox chemistry. In energy storage research , vanadate materials are extensively investigated as high-capacity cathode materials for rechargeable magnesium batteries (RMBs) and other electrochemical systems . The ability to form various polyoxovanadate structures with different metal ion pillars allows for tuning electrochemical properties and enhancing structural stability during ion insertion/deintercalation cycles . In biochemical and pharmacological research , vanadate's close structural and chemical similarity to phosphate (PO₄³⁻) makes it a potent modulator of enzyme activity . It acts as a classic inhibitor for a wide range of enzymes, most notably protein tyrosine phosphatases (PTPs) and ATPases, by forming stable transition-state analogs . This inhibition underpins its well-studied insulin-mimetic and insulin-enhancing effects, which are a major focus for investigating novel pathways in Type 2 Diabetes mellitus . Furthermore, its role in generating reactive oxygen species (ROS) and influencing various signaling pathways, including PI3K/Akt, makes it a valuable tool for probing cellular mechanisms in areas such as cancer biology and cell regulation . Researchers value this compound for studying phosphate-processing enzymes, developing novel metallodrugs, and exploring advanced battery materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

O4V-3

Molecular Weight

114.939 g/mol

IUPAC Name

trioxido(oxo)vanadium

InChI

InChI=1S/4O.V/q;3*-1;

InChI Key

LSGOVYNHVSXFFJ-UHFFFAOYSA-N

SMILES

[O-][V](=O)([O-])[O-]

Canonical SMILES

[O-][V](=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Vanadate 3 and Its Derivatives

Advanced Synthetic Routes for Orthovanadates and Metavanadates

The formation of specific vanadate (B1173111) structures, such as orthovanadates (containing discrete VO₄³⁻ tetrahedra) and metavanadates (often chains or rings of corner-sharing VO₄ tetrahedra), is highly dependent on the synthetic methodology employed. Control over parameters like pH, temperature, and precursors allows for the targeted synthesis of materials with desired morphologies and properties.

Hydrothermal Synthesis Techniques for Vanadate Materials

Hydrothermal synthesis is a versatile method for crystallizing vanadate materials from aqueous solutions under controlled temperature and pressure. This technique can produce a wide range of nanostructured vanadium oxides, including nanowires, nanorods, and nanobelts. nih.gov The pH of the precursor solution is a crucial factor; orthovanadates composed of isolated [VO₄] tetrahedra are typically formed at a pH above 12, while lower pH values lead to the condensation into species like pyrovanadates ([V₂O₇]⁴⁻) and cyclic metavanadates ([V₄O₁₂]⁴⁻). nih.gov

The temperature and choice of reagents also play a significant role. For instance, double phase magnesium vanadium oxides, specifically Mg₀.₀₁V₂O₅ and β-Mg₁.₉V₃O₈, have been synthesized by heating a solution of magnesium nitrate (B79036) and V₂O₅ at 180°C for 72 hours. h2.plbalikesir.edu.tr Similarly, yttrium orthovanadate (YVO₄) powders have been successfully prepared from yttrium oxide and vanadium pentoxide at 230°C. iust.ac.ir These methods demonstrate the capability of hydrothermal synthesis to produce crystalline vanadate phases at relatively low temperatures. h2.pliust.ac.ir

CompoundPrecursorsTemperature (°C)Duration (hours)Resulting Phase(s)
Magnesium Vanadium OxidesMagnesium nitrate, V₂O₅18072Mg₀.₀₁V₂O₅, β-Mg₁.₉V₃O₈ h2.pl
Yttrium Orthovanadate (YVO₄)Yttrium oxide, V₂O₅2306YVO₄ iust.ac.ir
Nanostructured V₂O₅V₂O₅, TMAOHVariesVariesLayered V₂O₅ compounds nih.gov

Co-precipitation and Sol-Gel Methods for Vanadate Nanostructures

Co-precipitation and sol-gel methods are widely used for synthesizing homogenous, nanostructured vanadate materials at a low cost. nih.gov The co-precipitation technique involves the simultaneous precipitation of multiple cations from a solution to form a mixed solid. This method has been used to create vanadate-substituted hydroxyapatite, Ca₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂, by reacting sources of calcium, phosphate (B84403), and vanadate in an aqueous solution. biointerfaceresearch.com Bismuth vanadate (BiVO₄) powders have also been synthesized using a chemical co-precipitation method with bismuth nitrate and ammonium (B1175870) vanadate as precursors. researchgate.net

The sol-gel process involves the transition of a colloidal solution (sol) into a gel-like network. nih.gov This technique offers excellent control over the final product's texture and surface properties. nih.gov For example, Sm-activated lanthanum orthovanadate (La₁₋ₓSmₓVO₄) nanoparticles have been produced via both co-precipitation and sol-gel routes, with the synthesis method influencing the resulting crystal structure (monoclinic or tetragonal). arxiv.org The sol-gel method is particularly effective for creating materials with large surface areas. nih.gov

MethodProductPrecursorsKey Features
Co-precipitationCa₁₀(VO₄)ₓ(PO₄)₆₋ₓ(OH)₂Phosphogypsum, V₂O₅One-step, cost-effective synthesis. biointerfaceresearch.com
Co-precipitationBiVO₄Bismuth nitrate, Ammonium vanadateForms yellow precipitate at pH 7. researchgate.net
Sol-Gel & Co-precipitationLa₁₋ₓSmₓVO₄Not specifiedMethod influences crystal structure. arxiv.org
Sol-GelGeneral OxidesMetal alkoxides or saltsProduces high-quality nano and microstructures. nih.gov

Thermal Decomposition and Combustion Synthesis Approaches

Thermal decomposition involves heating a precursor compound to induce its breakdown into a desired material. Vanadium pentoxide (V₂O₅) nanorods, for instance, can be synthesized through the thermal decomposition of ammonium metavanadate (NH₄VO₃). researchgate.net Studies on this process show it occurs in multiple steps, with the elimination of ammonia (B1221849) and water below 330°C. researchgate.net An intermediate ammonium-vanadyl compound has been identified when decomposition occurs between 100 and 200°C. cdnsciencepub.com

Solution combustion synthesis (SCS) is a time-efficient method that utilizes an exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (such as citric acid or glycine). orientjchem.orgresearchgate.net This self-propagating, high-temperature synthesis has been used to produce nanoscale aluminum vanadate (AlV₂O₇) using aluminum oxide, ammonium metavanadate, and citric acid as a fuel. orientjchem.org Similarly, phase-pure α-CuV₂O₆ has been obtained using SCS, where careful pH control of the precursor solution is critical to avoid mixed-phase products. researchgate.net The thermal decomposition of gels formed during synthesis is a key step in this process, with mass loss occurring in distinct stages corresponding to water loss and precursor decomposition. scielo.br

Synthesis MethodProductPrecursor(s)Fuel/AgentKey Finding
Thermal DecompositionV₂O₅ NanoparticlesAmmonium metavanadateNoneProcess occurs in multiple steps below 330°C. researchgate.net
Combustion SynthesisAluminum Vanadate (AlV₂O₇)Aluminum oxide, Ammonium metavanadateCitric acidCitric acid acts as a fuel, creating a reducing atmosphere. orientjchem.org
Solution Combustionα-CuV₂O₆Not specifiedNot specifiedpH control is crucial for phase purity. researchgate.net
Solution CombustionBismuth Vanadate (BiVO₄)Not specifiedAlanine, GlycineFuel type affects thermal decomposition stages. scielo.br

Specialized Synthesis of Discrete Polyoxovanadate Clusters

The synthesis of discrete polyoxovanadates (POVs), which are large, molecular anions, often requires specialized conditions, such as solvothermal or hydrothermal methods. These techniques facilitate the self-assembly of smaller vanadate units into complex, cage-like structures. For example, three new arsenato-polyoxovanadates, [M(en)₃]₂[V₆As₈O₂₆] (where M = Co²⁺, Zn²⁺, Cd²⁺), were synthesized in high yields under solvothermal conditions using precursors like NH₄VO₃ and As₂O₃ in an ethylenediamine-water mixture. mdpi.com

Hydrothermal reactions have also yielded novel POV clusters. A layered material containing the [V₁₈O₄₂]¹²⁻ cluster was synthesized from a mixture of ZnCl₂, V₂O₅, and ethylenediamine (B42938) heated to 150°C. ias.ac.in Another approach involves room-temperature synthesis in a closed flask, which produced a ball-shaped polyoxovanadate, [(SO₄) ⊂ V₁₆O₄₂]⁶⁻, from a mixture of VOSO₄·5H₂O and N,N-dimethylformamide (DMF) over several weeks. academie-sciences.fr The isolation of an unprecedented monofunctionalized heptavanadate anion, [HₓV₇O₁₈(H₂O)((OCH₂)₃CR)]⁽⁴⁻ˣ⁾⁻, was achieved from the reaction of trisalkoxide ligands with a vanadate source in an acidic aqueous solution, demonstrating that careful control of pH and reagents can lead to previously unknown cluster topologies. acs.org

Crystallographic Characterization of Vanadate Architectures

Single Crystal X-ray Diffraction Analysis of Vanadate Anions

Single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing the intricate structures of various vanadate anions. The analysis of a decavanadate (B1236424) complex, (C₄N₂H₇)₄(C₆N₂H₁₀)V₁₀O₂₈·2H₂O, revealed a triclinic crystal system with the space group P-1. scirp.org The structure consists of [V₁₀O₂₈]⁶⁻ anions, organic cations, and water molecules linked by hydrogen bonds. scirp.org

SCXRD has also been crucial for understanding polyoxovanadate clusters. The structure of a new ball-shaped polyoxovanadate, [(SO₄) ⊂ V₁₆O₄₂]⁶⁻, was solved in the monoclinic C2/c space group, revealing a spherical anion with a sulfate (B86663) group encapsulated inside. academie-sciences.fr Similarly, a series of lanthanide-linked polyoxovanadate compounds, [{Ln(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O (Ln = La³⁺, Sm³⁺, Ce³⁺), were all found to crystallize in the monoclinic P2₁/n space group, confirming they are isostructural. nih.gov The detailed crystallographic data obtained from SCXRD allows for a deep understanding of the structural chemistry of vanadates, from simple orthovanadates to complex, high-nuclearity clusters.

CompoundCrystal SystemSpace GroupUnit Cell Parameters
(C₄N₂H₇)₄(C₆N₂H₁₀)V₁₀O₂₈·2H₂O scirp.orgTriclinicP-1a=11.200(5) Å, b=12.056(9) Å, c=20.511(7) Å, α=73.40(4)°, β=84.67(3)°, γ=63.51(5)°
[(SO₄) ⊂ V₁₆O₄₂]·(SO₄)₂((CH₃)₂NH₂)₁₀((CH₃)₂NCHO)₄ academie-sciences.frMonoclinicC2/ca=25.554(6) Å, b=14.227(3) Å, c=28.485(6) Å, β=113.21(1)°
[{La(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.govMonoclinicP2₁/na=13.4839(7) Å, b=12.3388(6) Å, c=18.3572(10) Å, β=108.2570(10)°
[{Sm(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.govMonoclinicP2₁/na=13.4156(3) Å, b=12.2588(3) Å, c=18.2501(4) Å, β=108.049(3)°
[{Ce(H₂O)₆}₂As₈V₁₄O₄₂(SO₃)]·8H₂O nih.govMonoclinicP2₁/na=13.4934(3) Å, b=12.3983(3) Å, c=18.3992(4) Å, β=108.025(3)°
Mn₃(H₂O)₂V₈O₂₄·2NH₄ acs.orgMonoclinicP2/ma=8.2011(2) Å, b=3.5207(1) Å, c=9.9129(3) Å, β=110.987(2)°
Co₃(H₂O)₂V₈O₂₄·2NH₄ acs.orgMonoclinicC2/ma=19.4594(6) Å, b=6.7554(2) Å, c=8.4747(3) Å, β=112.098(2)°

Powder X-ray Diffraction for Bulk Vanadate Materials

Powder X-ray Diffraction (XRD) is a fundamental technique for the characterization of bulk crystalline vanadate materials. This method provides information about the phase purity, crystal structure, and lattice parameters of synthesized compounds. libretexts.org In powder XRD, a powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a fingerprint of the material's crystal structure. libretexts.org

The analysis of XRD patterns allows for the identification of the crystalline phases present in a bulk sample by comparing the experimental pattern to databases of known materials. libretexts.org For instance, the synthesis of new vanadate compounds like Ca1.5Mn0.5V2O7 and Ca1.5Cd0.5V2O7 was confirmed, and their crystal structures were determined using powder XRD data. cambridge.org The purity of the synthesized products is checked by comparing the collected XRD pattern with standard patterns. cambridge.org

Furthermore, Rietveld refinement of powder XRD data is a powerful tool for refining the crystal structure of vanadates. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement of the crystal structure of lanthanum orthovanadate (LaVO4) using this method yielded precise lattice parameters (a = 7.0434(1) Å; b = 7.2801(1) Å; c = 6.7224(1) Å; β = 104.864(1)°) and confirmed its monoclinic space group (P21/n). researchgate.net This level of detail is crucial for understanding the structure-property relationships in these materials. researchgate.net

The technique is also sensitive to structural changes induced by factors such as elemental substitution. For example, in Bi1.8Sr2.0Ca2.2Cu3.0VxOy superconductors, powder XRD is used to study the effect of vanadium addition on the crystalline properties. researchgate.net Similarly, in Ba7Nb3.9−xVxMo1.1O20.05, XRD, in combination with neutron diffraction, reveals structural changes in the oxygen sublattice upon vanadium substitution. rsc.org

Below is a table summarizing the crystallographic data obtained from powder XRD for selected vanadate compounds.

CompoundCrystal SystemSpace GroupLattice ParametersReference
LaVO4 MonoclinicP21/na = 7.0434(1) Å, b = 7.2801(1) Å, c = 6.7224(1) Å, β = 104.864(1)° researchgate.net
Ca1.5Mn0.5V2O7 MonoclinicP21/ca = 4.88563(9) Å, b = 11.21279(22) Å, c = 5.69643(11) Å, β = 96.376(7)° cambridge.org
Ca1.5Cd0.5V2O7 TriclinicP1a = 6.66139(6) Å, b = 6.93019(7) Å, c = 7.02211(6) Å, α = 85.4404(9)°, β = 63.7505(7)°, γ = 82.552(1)° cambridge.org

Superstructure and Modulated Structure Investigations

Superstructures, which are periodic structures with a periodicity larger than the basic crystal lattice, and modulated structures are observed in a variety of vanadate compounds. These complex structural features can arise from phenomena such as charge ordering, cation or anion ordering, and displacive modulations. ucl.ac.ukacs.orgaps.org

In some vanadate compounds, superstructures are a result of the ordering of vanadium ions in different oxidation states. For instance, in the LixV2O5 series, additional weak peaks in diffraction patterns suggest the presence of an incommensurately modulated superstructure due to the charge ordering of vanadium ions. ucl.ac.uk Similarly, superstructures arising from V trimers with orbital ordering have been investigated. aps.org

The formation of superstructures can also be driven by the ordering of different cations or anions within the crystal lattice. In lead oxyapatites substituted with copper, modulated structures have been documented that exhibit ordering in the ab plane. acs.org For example, Ba5(VO3S)3F-type and Ba10(VO3S)6S-type structures form 2 x 2 x 1 superstructures. acs.org

Incommensurately modulated structures are a key feature of mixed-valence vanadate fresnoites like K2V3O8 and Rb2V3O8. nih.gov In K2V3O8, the modulated structure below 115 K is better described in a (3 + 2)-dimensional space. The modulation primarily involves slight rotations of rigid VO4 and VO5 polyhedra and small variations in the K-O distances. nih.gov Rb2V3O8 undergoes a phase transition to a modulated (3 + 1)-d structure at 270 K. nih.gov

The table below provides examples of vanadate compounds exhibiting superstructures or modulated structures.

CompoundType of Ordering/ModulationSuperstructure/Modulation VectorReference
LixV2O5 Charge ordering of vanadium ionsIncommensurately modulated superstructure ucl.ac.uk
K2V3O8 Displacive modulation(3+2)-d modulated structure nih.gov
Rb2V3O8 Displacive modulationq1 ≈ 0.16 c* nih.gov
Ba5(VO3S)3F-type Anion ordering2 x 2 x 1 superstructure acs.org

Structural Diversity and Isomerism in Polyoxovanadate(3-) Species

Monomeric and Oligomeric Forms of Vanadate(3-) in Solution

The speciation of vanadate in aqueous solution is a complex interplay of equilibria that is highly dependent on pH and total vanadium concentration. uc.pt This leads to a variety of monomeric and oligomeric species. nih.gov

At low concentrations (below 0.2 mM), monomeric vanadate, H2VO4^-, is the dominant species in the physiological pH range. nih.govacs.org As the concentration increases, condensation reactions occur, leading to the formation of various oligomers. acs.org The inhibitory effects of vanadate on enzymes are often observed under conditions where these oligomeric forms are prevalent. nih.gov

The primary oligomeric species that form as concentration rises include dimers (V2), cyclic tetramers (V4), and cyclic pentamers (V5), which are present from pH 6 to 10. acs.org At more acidic pH values (pH 2-6), the decavanadate ion ([V10O28]^6-^) becomes the predominant species. wikipedia.org The formation of decavanadate from orthovanadate is a condensation reaction involving ten vanadate units. wikipedia.org

The equilibrium between these species can be studied using techniques like ^51^V NMR spectroscopy, which can distinguish between the different vanadate species in solution. acs.org The table below summarizes some of the major vanadate species present in aqueous solutions at different pH ranges and concentrations.

SpeciesFormulapH RangeConcentration DependenceReference
Monomeric Vanadate H2VO4^-^~7Dominant at < 1 mM acs.org
Divanadate V2O7^4-^>12 (forms from condensation)Forms as concentration increases nih.gov
Cyclic Tetravanadate V4O12^4-^6-10Becomes significant at > 0.2 mM nih.govnih.gov
Cyclic Pentavanadate V5O15^5-^6-10Present at higher concentrations nih.gov
Decavanadate [V10O28]^6-^2-6Favored at higher concentrations wikipedia.org

Cyclic and Linear Polyvanadate Anions

Polyoxovanadates exhibit remarkable structural diversity, forming both cyclic and linear anions. These structures are typically composed of corner- or edge-sharing VOx polyhedra.

Linear polyvanadates are often found in the solid state in metavanadate compounds, where they form infinite chains of corner-sharing VO4 tetrahedra. oup.com The isolation of discrete linear tri- and tetravanadates from aqueous solution has proven difficult due to the tendency of these anions to polymerize during crystallization. researchgate.net However, various linear oligomers such as V3, V4, V5, and V6 are known to exist in solution in limited concentrations across different pH ranges. acs.org

Cyclic polyvanadate anions are also prevalent. Examples include the cyclic trimer (V3O9^3-^), tetramer (V4O12^4-^), and hexamer (V6O18^6-^), which consist of corner-shared VO4 tetrahedra. wikipedia.orgresearchgate.net The cyclic hexavanadate [V62-O)6(O)4(PDC)6]^2-^ (where PDC = 2,6-pyridinedicarboxylate) has been synthesized and characterized, revealing a core with edge-capped tetrahedral and octahedral vanadium centers. osti.gov Transition metal cations can act as templates to induce the formation of cyclic vanadates, such as the hexavanadate [PdV6O18]^4-^ and the octavanadate [Cu2V8O24]^4-^, where the cyclic vanadate acts as a macrocyclic ligand. researchgate.net

The table below lists some examples of cyclic and linear polyvanadate anions.

TypeAnionStructural DescriptionReference
Linear (VO3)n^n-^Infinite chains of corner-sharing VO4 tetrahedra oup.com
Cyclic V3O9^3-^Cyclic trimer of corner-shared VO4 tetrahedra wikipedia.org
Cyclic V4O12^4-^Cyclic tetramer of corner-shared VO4 tetrahedra wikipedia.org
Cyclic [PdV6O18]^4-^Bowl-shaped hexavanadate ring templated by Pd^2+^ researchgate.net
Cyclic [Cu2V8O24]^4-^Octavanadate ring templated by two Cu^2+^ ions researchgate.net
Cyclic [V62-O)6(O)4(PDC)6]^2-^Cyclic core with edge-capped tetrahedral and octahedral V centers osti.gov

Perovskite-Derivative and Rutile-Type Vanadate Structures

Vanadates adopt a wide range of crystal structures, including perovskite-derivative and rutile-type structures, which are of significant interest due to their diverse electronic and magnetic properties. berkeley.eduu-tokyo.ac.jp

Perovskite-derivative structures in vanadates are often stabilized under high pressure or by epitaxial strain in thin films. berkeley.eduacs.org These structures can be derived from the ideal cubic perovskite unit cell. berkeley.edu For example, PbVO3 forms perovskite-derivative structures under pressure that exhibit square-pyramidal vanadium coordination. berkeley.edu Density functional theory (DFT) calculations have shown that similar polar perovskite-derivative structures can be stabilized in KVO3 and NaVO3 under compressive biaxial strain. berkeley.eduescholarship.org The transition from a cubic perovskite phase to a perovskite-derivative structure can involve a strong tetragonal distortion, leading to the breaking of V-O bonds and the formation of VO5 square pyramids. researchgate.net

Rutile-type structures are characterized by chains of edge-sharing VO6 octahedra running along the c-axis, with these chains connected to neighboring chains via common vertices. u-tokyo.ac.jpscience.gov Vanadium dioxide (VO2) is a well-known example of a compound with a rutile structure that undergoes a metal-insulator transition. u-tokyo.ac.jp Some vanadates, such as rhodium vanadate (RhVO4), have a statistical rutile structure where Rh^3+^ and V^5+^ ions randomly occupy the titanium sites of the rutile lattice. wikipedia.org The compound Ba2(VO)(VO4)2 is notable as it contains isolated rutile-type chains of V^4+^O6 octahedra. science.gov

The table below summarizes key features of perovskite-derivative and rutile-type vanadate structures.

Structure TypeExample CompoundKey Structural FeaturesCoordinationReference
Perovskite-Derivative PbVO3 (high pressure)Tetragonal distortion, layered structure of VO5 pyramidsSquare pyramidal berkeley.eduresearchgate.net
Perovskite-Derivative KVO3 (under strain)Polar Cm phaseSquare pyramidal berkeley.eduacs.org
Rutile-Type VO2Edge-sharing VO6 octahedra chainsOctahedral u-tokyo.ac.jp
Rutile-Type RhVO4Statistical distribution of Rh^3+^ and V^5+^ on Ti^4+^ sitesOctahedral wikipedia.org
Rutile-Type Ba2(VO)(VO4)2Isolated rutile-type chains of V^4+^O6 octahedraOctahedral science.gov

Coordination Geometries of Vanadium in Vanadate Complexes (e.g., Tetrahedral, Square Pyramidal, Octahedral)

The vanadium atom in vanadate complexes can exhibit a variety of coordination geometries, most commonly tetrahedral, square pyramidal, and octahedral. This structural flexibility contributes to the diverse chemistry and functionality of vanadate compounds. berkeley.edu

Tetrahedral coordination is characteristic of the simple orthovanadate ion (VO4^3-^), which is a regular tetrahedron with four equivalent oxygen atoms. wikipedia.org This geometry is also found in many polyoxovanadates, such as cyclic and linear species formed from corner-sharing VO4 tetrahedra. oup.comwikipedia.org In Ba7Nb3.9−xVxMo1.1O20.05, ^51^V NMR studies indicate a tetrahedral coordination for the V^5+^ cations. rsc.org

Square pyramidal coordination is frequently observed for vanadium(IV) in vanadyl complexes, such as vanadyl acetylacetonate (B107027) (V(O)(O2C5H7)2), which has a distorted square pyramidal geometry. wikipedia.org This geometry is also found in vanadium(V) complexes. In strain-stabilized perovskite-derivative structures of KVO3 and NaVO3, the vanadium coordination is square pyramidal. berkeley.eduacs.org

Octahedral coordination is common in many solid-state vanadates. For example, in the decavanadate ion ([V10O28]^6-^), each V(V) center is octahedrally coordinated by six oxygen atoms. wikipedia.org Rutile-type vanadates are built from chains of edge-sharing VO6 octahedra. u-tokyo.ac.jpaip.org In some complexes, the coordination geometry can be intermediate between two ideal forms, such as between octahedral and trigonal prismatic. nih.gov

Trigonal bipyramidal coordination is another important geometry for five-coordinate vanadium. It is observed in complexes like VOCl2(NMe3)2 and in vanadate esters formed with carbohydrates. wikipedia.org The geometry of these complexes can be described as a distorted trigonal bipyramid.

The following table provides examples of vanadate complexes and their corresponding vanadium coordination geometries.

Coordination GeometryExample Compound/IonVanadium Oxidation StateDescriptionReference
Tetrahedral Orthovanadate (VO4^3-^)+5Regular tetrahedron wikipedia.org
Square Pyramidal Vanadyl acetylacetonate+4Distorted square pyramid wikipedia.org
Square Pyramidal Strain-stabilized KVO3+5Polar Cm phase berkeley.eduacs.org
Octahedral Decavanadate ([V10O28]^6-^)+5Edge- and corner-shared VO6 octahedra wikipedia.org
Octahedral VO2 (Rutile phase)+4Edge-sharing VO6 octahedra u-tokyo.ac.jp
Trigonal Bipyramidal [(VO2L')2]^2-^ (with mannose derivative)+5Distorted trigonal bipyramid

Chemical Reactivity and Reaction Mechanisms of Vanadate 3

Redox Chemistry of Vanadate(3-) in Aqueous and Non-Aqueous Media

The redox chemistry of vanadium is a cornerstone of its function in various chemical and biological processes. The interconversion between its different oxidation states is influenced by factors such as pH, the nature of the solvent, and the presence of coordinating ligands.

The reduction of vanadate(V) to vanadyl(IV) is a fundamental process in vanadium chemistry. In acidic aqueous solutions, vanadate(V) exists predominantly as the dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺. chemguide.co.uk This species can be reduced to the vanadyl(IV) cation, [VO(H₂O)₅]²⁺, which is characterized by its blue color. wikipedia.org This reduction can be achieved using various reducing agents, such as zinc metal in the presence of an acid. libretexts.orgchemguide.co.uk

The reduction process is not always a simple one-step reaction. For instance, in certain biological contexts, the reduction of vanadate(V) can be mediated by thiols like glutathione (B108866) and cysteine. acs.org The exact pathway and the stability of the resulting vanadium(IV) complexes are highly dependent on pH and the concentration of the reactants. acs.org Microbial processes also play a significant role in the reduction of vanadate(V) to the less soluble vanadyl(IV) form, which is considered a detoxification mechanism in certain environments. engineering.org.cn

In non-aqueous media, the reduction pathways can differ significantly. The solvent's ability to stabilize the different oxidation states and the specific ligands present will dictate the thermodynamics and kinetics of the reduction.

Vanadium is notable for its ability to readily interconvert between the +5, +4, and +3 oxidation states, often accompanied by distinct color changes in solution. libretexts.orgwikipedia.org Starting from the yellow solution of the dioxovanadium(V) ion (VO₂⁺), reduction leads to the blue vanadyl(IV) ion (VO²⁺). chemguide.co.ukquizlet.com Further reduction yields the green vanadium(III) ion (V³⁺). wikipedia.orgquizlet.com

These transformations are reversible. The lower oxidation states can be re-oxidized back to higher states. For example, vanadium(III) can be oxidized to vanadyl(IV), and subsequently to vanadate(V). chemguide.co.uk The specific oxidizing or reducing agents used, along with the reaction conditions, determine the final oxidation state.

The stability of each oxidation state is also pH-dependent. In acidic solutions, the cationic forms like VO₂⁺, VO²⁺, and V³⁺ are prevalent. chemguide.co.uk As the pH increases, these ions tend to hydrolyze and form less soluble species or various polyoxovanadates. pilgaardelements.comwikipedia.org

Table 1: Colors of Vanadium Ions in Different Oxidation States in Acidic Solution

Oxidation StateVanadium IonColor
+5VO₂⁺Yellow
+4VO²⁺Blue
+3V³⁺Green
+2V²⁺Violet

Source: wikipedia.orgquizlet.com

The redox potential of the various vanadium couples is significantly influenced by the coordination environment. mdpi.com Ligands can stabilize a particular oxidation state, thereby shifting the equilibrium of the redox reaction. For example, the presence of certain ligands can make the reduction of vanadate(V) more or less favorable. nih.gov

Environmental conditions, particularly pH, play a crucial role. pilgaardelements.com In acidic environments, the reduction of vanadate(V) is generally favored. pilgaardelements.com Conversely, in neutral or alkaline conditions, the higher oxidation state (+5) tends to be more stable. researchgate.net The presence of atmospheric oxygen can also lead to the oxidation of lower vanadium oxidation states. researchgate.net

The nature of the solvent system (aqueous vs. non-aqueous) also has a profound impact. In aqueous solutions, water molecules themselves act as ligands, but they can be displaced by other coordinating species. acs.orgnih.gov In non-aqueous solvents, the solvation energies of the different vanadium ions will vary, affecting the redox potentials.

The ability of vanadium to exist in four different oxidation states in solution is the basis for the all-vanadium redox flow battery (VRFB). wikipedia.orgfbicrc.com.au In this application, the positive electrode utilizes the V(V)/V(IV) redox couple, while the negative electrode employs the V(III)/V(II) couple. wikipedia.org

The electrochemical reactions at the electrode surfaces are complex and are a subject of ongoing research. rsc.orgethz.ch The mechanisms can involve either inner-sphere or outer-sphere electron transfer. researchgate.net In an inner-sphere mechanism, the vanadium ion directly adsorbs onto the electrode surface before the electron transfer occurs. researchgate.net In an outer-sphere mechanism, the electron transfer happens without direct bonding between the vanadium ion and the electrode.

The kinetics of these electrode reactions are influenced by the electrode material, its surface chemistry, and the composition of the electrolyte. ethz.chmdpi.com For instance, oxygen-containing functional groups on the surface of carbon electrodes have been shown to catalyze the V(II)/V(III) reaction but may hinder the V(IV)/V(V) reaction. mdpi.com

Role of Ligands and Environmental Conditions in Redox Transformations

Ligand Exchange Kinetics and Mechanisms

The lability of ligands in vanadium complexes allows for a wide range of substitution reactions, which are fundamental to its chemistry and biological activity.

Vanadate (B1173111) and its derivatives readily undergo ligand exchange reactions with a variety of organic and inorganic ligands. acs.orgnih.gov These reactions are often fast, and the initial vanadium compound may not retain its original composition when introduced into a solution containing other potential ligands. acs.org

With organic ligands, such as β-diketones, the kinetics of ligand exchange have been studied in detail. cdnsciencepub.comcdnsciencepub.com For example, the replacement of acetylacetone (B45752) in a vanadium(III) complex by hexafluoroacetylacetone (B74370) follows a rate law that includes both first- and second-order terms with respect to the incoming ligand. cdnsciencepub.com Such reactions are often catalyzed by acids and inhibited by bases. cdnsciencepub.com The mechanism is thought to involve an intermediate where the incoming ligand is partially bonded before the original ligand fully detaches. cdnsciencepub.com

Vanadate also forms complexes with a variety of other organic molecules, including alcohols, thiols, and carboxylic acids. acs.orgrsc.orgrsc.org The formation of these complexes can involve simple substitution or be accompanied by redox changes. For instance, the reaction of vanadate with the triol ligand Tris-NH₂ can lead to the reduction of V(V) centers. rsc.org

With inorganic ligands, vanadate can form various complexes depending on the conditions. In the presence of chloride ions in acidic solution, chloro complexes can be formed. pilgaardelements.com The study of these substitution reactions is crucial for understanding the speciation of vanadium in different chemical environments.

Associative and Dissociative Interchange Mechanisms

The substitution of ligands in vanadate complexes can proceed through a spectrum of mechanisms, primarily categorized as associative (A), dissociative (D), and interchange (I). The interchange mechanism itself is a concerted process that can have associative (Ia) or dissociative (Id) character. dalalinstitute.comscribd.com In an associative interchange mechanism, the incoming ligand begins to form a bond with the metal center before the bond to the leaving group is significantly broken, leading to a transition state with an increased coordination number. dalalinstitute.comlibretexts.org Conversely, in a dissociative interchange mechanism, the bond to the leaving group is substantially weakened or broken before the incoming ligand forms a new bond, resulting in a transition state with a reduced coordination number. dalalinstitute.comlibretexts.org

For many octahedral metal complexes, ligand substitution reactions are often described by an interchange mechanism. dalalinstitute.com The distinction between a purely associative or dissociative pathway and an interchange mechanism can be subtle. If a discrete intermediate with an expanded or reduced coordination number is detectable, the mechanism is considered associative or dissociative, respectively. libretexts.org However, for interchange mechanisms, a true intermediate is not formed; instead, the reaction proceeds through a single transition state. libretexts.org

Kinetic studies of ligand exchange reactions in vanadium complexes provide insight into the operative mechanism. For instance, the replacement of acetylacetone in V(III) β-diketonate complexes by hexafluoroacetylacetone follows a rate law with both first- and second-order terms in the incoming ligand, suggesting the presence of multiple reaction pathways. cdnsciencepub.com This complex kinetic behavior can be indicative of competing associative and dissociative interchange pathways. The study of CO substitution in (η⁵-C₅H₅)M(CO)₄ (where M = Nb, Ta) initially suggested an associative mechanism, but was later revised to a dissociative or dissociative interchange mechanism. researchgate.net In contrast, the corresponding indenyl complexes were found to react predominantly through an associative mechanism. researchgate.net

The nature of the ligands and the metal center's electronic properties significantly influence the preferred mechanism. For vanadium(V) esters, alcohol exchange reactions are rapid and are proposed to proceed via a 5-coordinate transition state, which is characteristic of an associative pathway. homescience.net The degree of bond-breaking in this transition state is influenced by the steric bulk of the alkyl group. homescience.net

The table below summarizes the general characteristics of associative and dissociative interchange mechanisms.

| Interactive Data Table: Comparison of Interchange Mechanisms | | :--- | :--- | | Characteristic | Associative Interchange (Ia) | Dissociative Interchange (Id) | | Rate Determining Step | Bond formation with the incoming ligand is significant. | Bond breaking with the leaving group is significant. | | Transition State | Coordination number is effectively increased. | Coordination number is effectively decreased. | | Dependence on Incoming Ligand | Rate is sensitive to the nature and concentration of the incoming ligand. | Rate is less sensitive to the nature and concentration of the incoming ligand. | | Activation Volume (ΔV‡) | Typically negative. | Typically positive. | | Favored by | Less sterically hindered complexes, strong nucleophiles. | Sterically hindered complexes, good leaving groups. |

Influence of pH and Concentration on Ligand Dynamics

The speciation of vanadate(V) in aqueous solution is complex and highly pH-dependent. mdpi.com In dilute solutions at alkaline pH (above 8), the monomeric orthovanadate species, primarily HVO₄²⁻ and VO₄³⁻, are predominant. rruff.infowisc.edu As the pH is lowered, these species undergo protonation and condensation to form various polyvanadate species. rruff.info The main monomeric species in the pH range of 7 to 9 in a 0.02 mM solution are [H₂VO₄]⁻ and [HVO₄]²⁻. mdpi.com

The rate of ligand exchange reactions can be significantly affected by pH. For example, the ligand exchange reactions of V(III) β-diketonate complexes are markedly catalyzed by acids and inhibited by bases. cdnsciencepub.com Acid catalysis is suggested to occur via protonation of a dangling ligand intermediate, which enhances its stability and facilitates the exchange process. cdnsciencepub.com

Concentration plays a crucial role in the formation of polyvanadates. Monomeric vanadate is the dominant species only at concentrations below 1 mM or at pH values above 8. wisc.edu At higher concentrations, especially in the neutral to acidic pH range, a variety of polyvanadate species are formed, including the tetramer [V₄O₁₂]⁴⁻, which appears at a concentration of 0.2 mM and becomes more significant with increasing concentration. mdpi.com The decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, and its various protonated forms are also prominent species in acidic solutions. rruff.info

The interplay between pH and concentration on vanadate speciation is summarized in the table below, based on findings from various studies. mdpi.comrruff.infowisc.eduresearchgate.net

| Interactive Data Table: Influence of pH and Concentration on Vanadate Speciation | | :--- | :--- | :--- | | Condition | Predominant Vanadate Species | General Observations | | High pH (> 8), Low Concentration (< 1 mM) | Monomeric vanadates (HVO₄²⁻, VO₄³⁻) | Simple species, low ligand dynamics complexity. rruff.infowisc.edu | | Neutral pH (~7), Low Concentration (< 1 mM) | Monomeric vanadates (H₂VO₄⁻, HVO₄²⁻) | Start of protonation. mdpi.com | | Neutral to Acidic pH, Higher Concentration (> 0.2 mM) | Polyvanadates ([V₄O₁₂]⁴⁻, [V₁₀O₂₈]⁶⁻ and protonated forms) | Increased complexity of species and equilibria. mdpi.comrruff.info | | Low pH (< 2) | Pervanadyl ion ([VO₂]⁺) | Polymeric structures break down. researchgate.net |

The kinetics of the interconversion between these species are also pH-dependent. For instance, in the formation of decavanadate, the ion [HVO₄]²⁻, rather than OH⁻, has been shown to be the dominant nucleophile in key ring-breaking reactions of cyclic polyvanadates. rsc.orgosti.gov The condensation of monovanadate to divanadate is favored in the presence of certain ligands, and the rate constants for both the condensation and hydrolysis reactions are pH-dependent. beilstein-journals.org

Formation and Stability of Vanadate Complexes

Complexation with Chelating Agents and Multidentate Ligands

Vanadate(V) readily forms complexes with a wide variety of chelating and multidentate ligands, particularly those containing oxygen and nitrogen donor atoms, which are hard bases according to the HSAB principle. conicet.gov.ar The stability of these complexes is a critical factor in various applications, from catalysis to biomedical research. The use of polydentate ligands often leads to the formation of more stable complexes compared to unidentate ligands due to the chelate effect. doubtnut.com

A range of chelating agents has been studied for their ability to complex with vanadate. These include naturally occurring molecules like amino acids, peptides, and picolinic acid, as well as synthetic ligands. acs.orgubc.ca While simple amino acids form relatively weak complexes with vanadate, dipeptides can form more stable complexes through coordination with the carboxylate, amine, and deprotonated amide nitrogen functionalities. acs.org The stability of vanadate complexes can be enhanced by the presence of ancillary ligands, forming stable ternary complexes. acs.org

Multidentate ligands containing thiol groups can also form stable complexes with vanadium(V), although vanadate is also capable of oxidizing thiols. acs.org The interaction of vanadate with ligands such as diethanolamine (B148213) (DEA) and iminodiacetate (B1231623) (IDA) derivatives has been shown to form trigonal-bipyramidal complexes. researchmap.jp The presence of an additional functional group on the ligand can lead to the formation of highly stable octahedral complexes with a tetradentate binding mode. researchmap.jp

The table below provides examples of vanadate complexes with various chelating and multidentate ligands.

| Interactive Data Table: Examples of Vanadate Complexes | | :--- | :--- | :--- | | Ligand Type | Example Ligand | Complex Characteristics | | β-Diketones | Acetylacetone | Forms well-characterized chelate complexes with V(III) that undergo ligand exchange. cdnsciencepub.com | | Picolinates | Picolinic acid (Hpic) | Forms complexes such as [VO₂(pic)₂]⁻. ubc.ca | | Aminophenolates | Schiff base ligands | Forms stable vanadium(V) complexes with catecholates as co-ligands. researchgate.net | | Hydroxylamines | N,N-bis(2-hydroxyethyl)glycinate (Bicine) | Forms trigonal-bipyramidal complexes. researchmap.jp | | Aminocarboxylates | Iminodiacetate (IDA) | Forms trigonal-bipyramidal complexes with different binding modes. researchmap.jp | | Siderophores | Desferrioxamine B | Forms a 1:1 complex with orthovanadate. conicet.gov.arnih.gov |

The stability of these complexes can be influenced by factors such as the ligand structure, the number and type of donor atoms, and the formation of chelate rings. For instance, vanadium complexes with chloro-substituted Schiff base ligands have been found to be more hydrolytically stable than their non-chlorinated counterparts. researchgate.net

Solution Equilibria of Polyvanadate Species

The solution chemistry of vanadate is characterized by a complex set of pH- and concentration-dependent equilibria involving the formation of numerous polyvanadate species. rruff.info These equilibria arise from the condensation of monomeric vanadate units ([HₓVO₄]⁽³⁻ˣ⁾⁻) to form larger anionic clusters. wisc.edu

⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for identifying the various polyvanadate species present in solution and for determining the equilibrium constants for their formation. rsc.orgosti.govrsc.org Studies using ⁵¹V NMR have identified approximately 15 different vanadate and polyvanadate species in the pH range of 7–14. rsc.orgosti.gov These include linear and cyclic arrangements of VO₄ tetrahedra, with species containing up to six vanadium atoms being observed. rsc.orgosti.gov

The primary monomeric species are H₂VO₄⁻, HVO₄²⁻, and VO₄³⁻. As the pH is lowered and the concentration increases, these monomers condense to form dimers (e.g., [V₂O₇]⁴⁻), trimers (e.g., cyclic [V₃O₉]³⁻), tetramers (e.g., cyclic [V₄O₁₂]⁴⁻), and higher oligomers. rruff.inforesearchgate.net In more acidic solutions, the highly condensed decavanadate species, [V₁₀O₂₈]⁶⁻, and its protonated forms (e.g., [HV₁₀O₂₈]⁵⁻, [H₂V₁₀O₂₈]⁴⁻) become dominant. rruff.info

The distribution of these species is a dynamic equilibrium. For example, the addition of a chelating ligand can shift the equilibrium; a Zn-cyclene derivative has been shown to thermodynamically and kinetically stabilize divanadate relative to monovanadate. beilstein-journals.org The table below lists some of the key polyvanadate species and the general conditions under which they are observed. rruff.inforsc.orgosti.govresearchgate.net

| Interactive Data Table: Key Polyvanadate Species in Aqueous Solution | | :--- | :--- | :--- | | Species | Formula | Typical pH Range of Existence | | Monovanadate | H₂VO₄⁻ | < 9 | | Monovanadate | HVO₄²⁻ | 7 - 13 | | Monovanadate | VO₄³⁻ | > 12 | | Divanadate | V₂O₇⁴⁻ | 8 - 11 | | Cyclic Trimer | V₃O₉³⁻ | ~7 - 9 | | Cyclic Tetramer | V₄O₁₂⁴⁻ | 6 - 8 | | Decavanadate | V₁₀O₂₈⁶⁻ | < 7 |

Thermodynamic models have been developed to describe the stability areas of solid polyvanadates in heterogeneous systems (e.g., MeO-V₂O₅-H₂O), taking into account the complex formation reactions in solution as a function of pH and metal ion concentrations. researchgate.net These models help to predict the conditions under which different solid vanadate phases will form from aqueous solutions. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Vanadate 3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for investigating the diverse chemistry of vanadium. By probing different nuclei, a comprehensive picture of vanadate (B1173111) species can be constructed.

The distribution of isopolyvanadate species is highly dependent on factors such as pH, vanadate concentration, ionic strength, and temperature. rsc.org Rigorous studies combining ⁵¹V NMR with potentiometric titrations have led to the construction of detailed speciation models. rsc.orgfrontiersin.org For instance, in aqueous solutions at pH values above 6, vanadate exists as polymers with one to five vanadium atoms. rsc.org The decavanadate (B1236424) ion (V₁₀O₂₈⁶⁻), a prominent species at vanadium concentrations above 1 mM in the pH range of approximately 2-6, is readily identified by its characteristic ⁵¹V NMR signals. researchgate.net The speciation of vanadium(V) in various media, including growth media for microorganisms, has been successfully monitored using ⁵¹V NMR, demonstrating that the biological activity can be species-dependent. frontiersin.org

The chemical shifts for different vanadate species are distinct, allowing for their identification and quantification in solution. For example, the ⁵¹V NMR chemical shifts for various isopolyoxovanadates are well-documented. rsc.org The interaction of vanadate with various organic and inorganic ligands leads to the formation of complexes with unique ⁵¹V NMR signatures, providing information on their stoichiometry and structure. researchgate.netcdnsciencepub.comcdnsciencepub.com

Table 1: Representative ⁵¹V NMR Chemical Shifts for Selected Vanadate Species

Species Chemical Shift (ppm) Conditions/Notes
[VO₄]³⁻ (Orthovanadate) -535 pH 12.9 frontiersin.org
[V₂O₇]⁴⁻ (Pyrovanadate) -559 pH 12.9 frontiersin.org
Decavanadate (V₁₀O₂₈⁶⁻) -422, -496, -514 Three distinct V sites in the structure
Vanadate-Citrate Complex -517 Formed in growth media frontiersin.org
Vanadate-Maltol Complex Varies Speciation is complex, potential reduction to V(IV)O researchgate.net

Chemical shifts are referenced to VOCl₃. Data compiled from various sources.

While the low natural abundance (0.04%) and quadrupolar nature (I = 5/2) of ¹⁷O present challenges, ¹⁷O NMR spectroscopy is an invaluable tool for probing the local environments of oxygen atoms in vanadate species. rsc.orgox.ac.uk It provides direct information on the different types of oxygen atoms present, such as terminal (V=O), bridging (V-O-V), and hydroxyl groups (V-OH). dtic.mil

¹⁷O NMR has been instrumental in studying the polymerization of vanadates, for instance, in the formation of V₂O₅ gels from aqueous solutions. dtic.mil In such studies, distinct resonances can be assigned to oxygen atoms in different structural motifs within the growing polymer chain. For example, peaks have been attributed to linear oxygen bridges (V-O-V) and terminal V=O groups. dtic.mil The chemical shifts are sensitive to factors like protonation and hydrogen bonding. ox.ac.ukdtic.mil The use of ¹⁷O-labeled O₂ gas in oxidation studies allows for the direct tracking of oxidative degradation mechanisms in materials.

Table 2: Illustrative ¹⁷O NMR Chemical Shifts in Vanadate Systems

Oxygen Environment Chemical Shift (ppm) System/Notes
V-O-V (bridging) ~580 - 688 V₂O₅ gel formation dtic.mil
V-OH (terminal) ~1050 - 1150 V₂O₅ gel formation dtic.mil
V=O (terminal) ~1380 - 1430 V₂O₅ gel formation, multiple peaks due to H-bonding dtic.mil

Chemical shifts are referenced to H₂O. Data compiled from various sources.

¹H NMR spectroscopy is widely used to investigate the structure and stoichiometry of vanadate complexes with organic ligands containing protons, such as α-hydroxycarboxylic acids, nucleosides, and hydroxylamines. researchgate.netacs.org The coordination of a ligand to the vanadate center induces changes in the chemical shifts and coupling constants of the ligand's protons, providing detailed structural information. acs.org

For example, in the study of vanadate-nucleoside systems, ¹H NMR, including 2-D correlation spectroscopy (COSY) and exchange spectroscopy (EXSY), has been used to determine the conformation of the complexed ribose ring and to identify exchange pathways between different complexed species. acs.org Similarly, ¹H NMR studies of vanadate complexes with α-hydroxycarboxylic acids have helped to elucidate the number, stoichiometry, and geometry of the various complexes formed in solution. researchgate.net In the investigation of vanadate-hydroxylamine interactions, proton NMR revealed rapid internal isomerization processes. cdnsciencepub.com

17O NMR for Oxygen Environments and Polymerization Studies

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, making it the primary method for the characterization of vanadium in its +4 oxidation state (V(IV)), commonly found as the vanadyl ion ([VO]²⁺).

The vanadyl ion is a d¹ system with an electronic spin S = 1/2. The interaction of this unpaired electron with the ⁵¹V nucleus (I = 7/2, 99.75% abundance) gives rise to a characteristic eight-line EPR spectrum. chemrxiv.orgcore.ac.uk This distinct spectral signature makes EPR an excellent tool for identifying and quantifying V(IV) species in various chemical and biological systems. nih.gov

EPR has been used to monitor the formation of V(IV) species during chemical reactions, such as the activation of vanadium(V) precatalysts. researchgate.net The technique can distinguish between different V(IV) complexes in solution, as the EPR parameters (g-values and hyperfine coupling constants) are sensitive to the ligand environment. For instance, EPR was used to study the binding of the vanadyl ion to the protein transferrin, revealing two spectroscopically non-equivalent binding sites. nih.gov

The parameters obtained from EPR spectra, specifically the g-tensor and the hyperfine coupling tensor (A), provide detailed information about the coordination geometry and electronic structure of the V(IV) center. researchgate.net Anisotropic EPR spectra, typically recorded on frozen solutions or solid samples, allow for the determination of the principal components of these tensors (gₓ, gᵧ, g₂, and Aₓ, Aᵧ, A₂).

These parameters are highly sensitive to the symmetry of the ligand field around the vanadium ion. For many vanadyl complexes, the coordination geometry is a distorted square pyramid or a distorted octahedron. researchgate.netresearchgate.netscispace.com The analysis of the EPR spin Hamiltonian parameters can confirm such geometries. For example, studies on vanadium oxide nanotubes and other vanadyl complexes have used EPR to conclude that the V(IV) ions are located in tetragonally distorted octahedral sites. researchgate.netscispace.com Deviations of experimental EPR parameters from those calculated using empirical additivity relationships can be attributed to factors such as significant distortion in the coordination environment or the nature of the axial donor atom trans to the oxido group. researchgate.net

Table 3: Representative EPR Parameters for Selected V(IV) Species

Complex/System g-values (g∥, g⊥ or giso) A-values (A∥, A⊥ or Aiso) (x 10⁻⁴ cm⁻¹) Inferred Coordination Environment
V(IV) in V₂O₅·nH₂O xerogel g∥ = 1.9242, g⊥ = 1.9693 A∥ = 184.38, A⊥ = 69.87 Tetragonally distorted octahedral researchgate.net
[VO(salen)]-type complexes giso ≈ 1.97 Aiso varies with substituents Distorted octahedral researchgate.net
V(IV) in human serum transferrin Site A & B show distinct parameters Site A & B show distinct parameters Two non-equivalent binding sites nih.gov

Note: The V(II) complex is included to illustrate the application of EPR to other paramagnetic vanadium states, showcasing the sensitivity to coordination.

Monitoring Redox Processes and Spin States

Advanced analytical techniques are crucial for monitoring the dynamic redox processes and determining the spin states of vanadium complexes. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a primary tool for studying paramagnetic species like vanadium(II) and vanadium(IV). utexas.edursc.orgrsc.org Vanadium(III) (d² configuration) can be EPR-silent under certain conditions, but its presence and redox transformations can be inferred by monitoring the appearance or disappearance of EPR signals from associated paramagnetic species.

EPR spectroscopy provides detailed information about the electronic structure and local environment of the vanadium center. utexas.edu The interaction of the unpaired electron's spin with the nuclear spin of ⁵¹V (I = 7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum, which is a fingerprint for monomeric vanadium species. osti.govlibretexts.org The g-tensor and hyperfine coupling constants extracted from the EPR spectrum are sensitive to the coordination geometry and the nature of the ligands bound to the vanadium ion. utexas.eduosti.gov

In the context of redox processes, such as those occurring in vanadium redox flow batteries, EPR can be used to quantify the concentrations of paramagnetic V(II) and V(IV) (as VO²⁺) ions, thereby monitoring the state of charge. rsc.orgrsc.org While V(III) is not directly observed, its concentration can be inferred by tracking the changes in the other vanadium species. rsc.org Furthermore, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) offer complementary information on the oxidation and spin state changes during electrochemical processes. acs.orgresearchgate.net These methods can track changes in the electronic structure of transition metals in real-time, providing a comprehensive picture of the redox chemistry. acs.orgresearchgate.net

Table 1: Representative EPR Parameters for Vanadium Species

Vanadium Speciesg-value(s)Hyperfine Coupling (A) (MHz)Reference
V(II) Complex (in THF)g_x=2.047, g_y=2.015, g_z=1.95A_x=-108, A_y=-55, A_z=-84 osti.gov
V(IV)O(acac)₂g_iso = 1.977A_iso = 107.5 x 10⁻⁴ cm⁻¹ utexas.edu
V(IV) in oxygen environmentg_iso ≈ 1.96-1.98A_iso ≈ 160-180 x 10⁻⁴ cm⁻¹ researchgate.net

This table is for illustrative purposes and actual values can vary significantly with the coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for studying vanadate species in solution, providing insights into electronic transitions, complex formation, and for quantitative analysis.

The UV-Vis spectra of vanadium complexes are characterized by d-d electronic transitions, which are typically broad and of low to moderate intensity, and charge-transfer bands, which are more intense. The positions and intensities of these bands are sensitive to the oxidation state, coordination number, and geometry of the vanadium center. For instance, V(III) in an octahedral environment, such as [VCl₆]³⁻, exhibits absorption bands corresponding to spin-allowed d-d transitions. electrochem.org In aqueous solutions, the color of the solution provides a visual indication of the dominant vanadium oxidation state: V(II) is violet, V(III) is green, V(IV) (as VO²⁺) is blue, and V(V) (as VO₂⁺) is yellow. researchgate.netresearchgate.net

UV-Vis spectroscopy is widely used to monitor the formation of complexes between vanadate ions and various ligands. Changes in the absorption spectrum, such as shifts in wavelength or changes in absorbance, upon addition of a ligand indicate complexation. tubitak.gov.tracs.org This can be used to determine the stoichiometry of the resulting complexes, for example, by using the mole ratio method. tubitak.gov.tr The technique is also invaluable for studying the speciation of vanadium in solution as a function of pH and concentration. nih.gov

UV-Vis spectroscopy is a powerful tool for the quantitative determination of vanadate species in solution, based on the Beer-Lambert law, which states a linear relationship between absorbance and concentration. researchgate.netresearchgate.net By measuring the absorbance at a specific wavelength where the species of interest has a distinct absorption maximum, its concentration can be accurately determined. researchgate.netajol.info

This method has been successfully applied to determine the concentrations of different vanadium ions (V(II), V(III), V(IV), and V(V)) in various media, including in the electrolytes of vanadium redox flow batteries. researchgate.netresearchgate.netresearchgate.net Calibration curves are constructed by plotting absorbance versus known concentrations of standard solutions. researchgate.netajrconline.org The high sensitivity of spectrophotometric methods allows for the determination of trace amounts of vanadium. ajol.infonih.gov

Table 2: Characteristic UV-Vis Absorption Maxima for Aqueous Vanadium Ions

Vanadium IonOxidation StateColorAbsorption Maxima (nm)
V²⁺(aq)+2Violet~560, ~850
V³⁺(aq)+3Green~400, ~600
VO²⁺(aq)+4Blue~760
VO₂⁺(aq)+5Yellow~320-400 (charge transfer)

Note: The exact positions of the absorption maxima can be influenced by the specific ligands and the pH of the solution. researchgate.netresearchgate.net

Electronic Transitions and Complex Formation Monitoring

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint of a substance, offering detailed information about its structure, bonding, and functional groups. nanografi.com

IR and Raman spectroscopy are particularly effective in identifying the vibrational modes of vanadate species, especially the characteristic V-O stretching and bending vibrations. oup.com The spectral region between 700 cm⁻¹ and 1100 cm⁻¹ is typically dominated by V-O stretching modes. researchgate.net For example, terminal V=O bonds in vanadyl (V(IV)=O) species give rise to a strong, sharp band in the IR spectrum, typically between 950 and 1000 cm⁻¹. acs.org The position of this band is sensitive to the coordination environment.

Bridging V-O-V vibrations appear at lower frequencies, generally in the 700-900 cm⁻¹ range. mdpi.com The presence of bands in this region can indicate the formation of polymeric vanadate species. lehigh.edu The spectra of compounds containing the tetrahedral VO₄³⁻ anion show characteristic symmetric (ν₁) and antisymmetric (ν₃) stretching vibrations. jmaterenvironsci.comresearchgate.net For instance, the ν₁ symmetric stretching mode of the (VO₄)³⁻ group is often observed as a strong, sharp band in the Raman spectrum around 820-870 cm⁻¹. jmaterenvironsci.comresearchgate.net

The vibrational spectrum of a vanadate-containing material serves as a unique structural fingerprint, allowing for the identification and differentiation of various vanadate phases and structures. nanografi.comacs.org Raman spectroscopy is particularly powerful for characterizing solid-state vanadate materials, including minerals and catalysts. researchgate.netscispace.comresearchgate.net

Different vanadate anions, such as orthovanadate (VO₄³⁻), pyrovanadate (V₂O₇⁴⁻), metavanadate (VO₃⁻) chains, and decavanadate (V₁₀O₂₈⁶⁻), exhibit distinct Raman and IR spectral patterns. researchgate.netsmumn.edu For example, the Raman spectra of minerals containing the decavanadate anion are characterized by intense bands around 991 and 965 cm⁻¹. researchgate.netscispace.com By comparing the experimental spectrum of an unknown sample to a database of spectra from well-characterized vanadate compounds, the structure of the unknown can often be determined. This "fingerprinting" approach is widely used in materials science and geology for phase identification. researchgate.netacs.org

Table 3: Typical Vibrational Frequencies for V-O Bonds

Vibrational ModeWavenumber Range (cm⁻¹)Spectroscopic TechniqueReference
Terminal V=O stretch950 - 1020IR, Raman acs.org
Symmetric VO₄³⁻ stretch (ν₁)820 - 870Raman jmaterenvironsci.comresearchgate.net
Antisymmetric VO₄³⁻ stretch (ν₃)740 - 875IR, Raman jmaterenvironsci.com
V-O-V bridging stretch700 - 900IR, Raman mdpi.com
VO₄ bending modes (ν₂, ν₄)300 - 500IR, Raman jmaterenvironsci.comscispace.com

Identification of Functional Groups and V-O Vibrations

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in identifying and quantifying vanadate species and determining the elemental composition of samples containing vanadium.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Vanadate Species

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, thermally labile molecules and complex ions in solution. It has been effectively employed to study isopolyoxovanadates, including various vanadate species, under non-equilibrium conditions. researchgate.net The process involves the formation of a fine spray of charged droplets from a solution, leading to the generation of gas-phase ions that can be analyzed by a mass spectrometer.

ESI-MS studies have revealed the formation of previously unknown isopolyvanadate anions and cations in aqueous solutions. For instance, in the ammonium (B1175870) metavanadate system, negative-ion ESI-MS has identified two main series of anions: [HₓVᵧO₂]⁻ (where x=0 to 1; y=1 to 10; z=3 to 26) and [HₓVᵧO₂]²⁻ (where x=0, 1; y=3 to 17; z=9 to 44). researchgate.net Additionally, species such as [H₂VO₄]⁻ have been detected. researchgate.net In positive-ion mode, series of polyoxovanadate cations have been observed. researchgate.net

The technique is also valuable for studying the interaction of vanadate and other oxidovanadium(IV) complexes with biological molecules like proteins. acs.orgnih.gov ESI-MS can determine the number and composition of adducts formed between vanadium complexes and proteins, providing insights into the transport and mechanism of action of potential vanadium-based drugs. acs.org The detection of these adducts depends on their thermodynamic stability and structure at micromolar concentrations. acs.org

Furthermore, ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), allows for the investigation of the gas-phase fragmentation pathways of vanadate cluster anions. acs.org Collision-induced dissociation (CID) experiments can systematically probe the stability and structure of these clusters. acs.org High-resolution mass spectrometry, such as that using an LTQ/Orbitrap instrument, enables the unambiguous assignment of the elemental composition of the detected ions. acs.org

Vanadate Species Detected by ESI-MS Ion Mode Reference
[HₓVᵧO₂]⁻ (x=0-1, y=1-10, z=3-26)Negative researchgate.net
[HₓVᵧO₂]²⁻ (x=0-1, y=3-17, z=9-44)Negative researchgate.net
[H₂VO₄]⁻Negative researchgate.net
[Hm+1(VO₃)m]⁺Positive researchgate.net
[AVmO₃m⁻²]⁻ (A=Li⁺, Na⁺, K⁺)Negative researchgate.net
[Am+1(VO₃)m]⁺Positive researchgate.net
[VₓOᵧ]ⁿ⁻ and [VₓOᵧCl]ⁿ⁻ (x=1-14, y=2-36, n=1-3)Negative acs.org
Adducts with proteins (e.g., Lysozyme)Positive/Negative acs.orgnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a wide variety of samples. mdpi.com It is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. mdpi.com For vanadium analysis, ICP-MS is often the preferred method due to its high sensitivity and ability to overcome certain analytical challenges. researchgate.netcdc.gov

The determination of vanadium in complex matrices, such as environmental and biological samples, can be hampered by polyatomic interferences. A major interference for the main isotope of vanadium, ⁵¹V⁺, arises from ³⁵Cl¹⁶O⁺, which is common in matrices like urine, serum, and seawater. scispace.com High-resolution ICP-MS (HR-ICP-MS) can resolve these spectral interferences, allowing for accurate quantification of vanadium. scispace.com

Recent advancements, such as the use of collision and reaction cells (RC-ICP-MS), further enhance the capability of ICP-MS to analyze vanadium in challenging samples. nih.govresearchgate.net By introducing a reaction gas like oxygen, interfering polyatomic species can be removed or the analyte can be shifted to a different mass, free from interference. nih.govresearchgate.net This has proven successful for vanadium analysis in high chloride and sulfate (B86663) matrices. nih.govresearchgate.net

ICP-MS is frequently hyphenated with separation techniques like ion chromatography (IC) or liquid chromatography (LC) for the speciation analysis of vanadium, distinguishing between different oxidation states such as V(IV) and V(V). researchgate.net

ICP-MS Application Key Feature Sample Type Reference
Trace element determinationHigh sensitivity, low detection limitsBiological fluids, environmental samples cdc.govscispace.com
Interference removalHigh-resolution (HR-ICP-MS) to resolve ³⁵Cl¹⁶O⁺Urine, serum scispace.com
Interference removalReaction cell (RC-ICP-MS) with oxygenRiver water, tap water nih.govresearchgate.net
Elemental analysisDetermination of total vanadium contentCrude oil, soil mdpi.comtandfonline.com
Speciation analysisCoupled with chromatography (IC/LC)Environmental samples researchgate.net

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray absorption spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. rsc.org It is particularly valuable for studying amorphous materials and for determining the oxidation state and coordination environment of atoms. pyrometallurgy.co.zaresearchgate.net

Probing Vanadium Oxidation State and Local Structure

The XAS spectrum is divided into two main regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which is within about 50 eV of the main absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. pyrometallurgy.co.zapyrometallurgy.co.za

For vanadium, the position and intensity of the pre-edge peak in the V K-edge XANES spectrum are particularly informative. anl.govmdpi.com An increase in the absorption edge energy generally corresponds to an increase in the oxidation state. pyrometallurgy.co.za By comparing the XANES spectra of unknown samples with those of well-characterized vanadium reference compounds, the average oxidation state of vanadium in the sample can be determined quantitatively. pyrometallurgy.co.zaresearchgate.net This has been applied to various materials, including petroleum coke gasification samples, silicate (B1173343) glasses, and environmental samples. pyrometallurgy.co.zaresearchgate.netanl.gov

The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. pyrometallurgy.co.za This allows for the determination of bond lengths and coordination numbers, providing a detailed picture of the local molecular environment of vanadium. researchgate.net

XAS Feature Information Provided Reference
Pre-edge peak energy and intensityVanadium oxidation state and coordination symmetry pyrometallurgy.co.zapyrometallurgy.co.zaanl.govmdpi.com
Main absorption edge energyVanadium oxidation state pyrometallurgy.co.za
EXAFS oscillationsCoordination number, bond lengths, molecular environment pyrometallurgy.co.zaresearchgate.net

Synchrotron-Based Studies of Vanadate Systems

Synchrotron light sources provide extremely bright and tunable X-ray beams, which significantly enhances the capabilities of XAS and other X-ray techniques. rsc.org Synchrotron-based XAS allows for in situ and time-resolved studies of catalytic reactions and other dynamic processes involving vanadate species. rsc.orgtandfonline.com

Synchrotron X-ray absorption spectroscopy has been used to investigate vanadium speciation in a variety of complex systems, including marine sediments, ancient shales, and industrial catalysts. rsc.orgresearchgate.netunisa.edu.au These studies are crucial for understanding the geochemical cycling of vanadium and the mechanisms of vanadium-based catalysts. rsc.orgunisa.edu.au For instance, in situ XAS experiments can monitor changes in the vanadium oxidation state and structure under reaction conditions, revealing details about catalyst restructuring and photoreduction effects induced by the X-ray beam itself. rsc.orgtandfonline.com

Furthermore, synchrotron-based micro-X-ray fluorescence (µ-XRF) and micro-XANES allow for the mapping of the spatial distribution and speciation of vanadium at the micrometer scale. iucr.org This is particularly useful for studying heterogeneous materials like soils, sediments, and polymer electrolyte membranes in vanadium redox flow batteries. researchgate.netiucr.org

Synchrotron Technique Application Key Finding/Capability Reference
In situ XASInvestigating heterogeneous catalystsMonitoring X-ray induced photoreduction of vanadium rsc.org
In situ NEXAFS and XPSStudying catalyst surface restructuringEnhanced dispersion of vanadia species on silica (B1680970) support tandfonline.com
Bulk and micro-focused XASVanadium speciation in marine sedimentsDetermination of average oxidation state (~3.5) researchgate.net
XANES and SXFMVanadium host phases in ancient shalesVanadium consistently found as phyllosilicate-hosted V(III) unisa.edu.au
Micro-XANESThrough-plane profile of vanadium in membranesResolving profiles of different vanadium species iucr.org
Synchrotron-based XRDCrystal structure of vanadate-containing mineralsPrecise determination of cell dimensions and bond lengths synchrotron.org.pl

Computational and Theoretical Studies of Vanadate 3

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of vanadate (B1173111) species. DFT calculations provide valuable insights into the electronic structure, bonding, stability, and reaction mechanisms involving vanadate anions and their complexes.

Electronic Structure and Bonding Analysis

DFT calculations have been instrumental in elucidating the electronic structure and bonding in various vanadate-containing materials. aps.orgescholarship.orgacs.orgescholarship.org In compounds like bismuth vanadate (BiVO₄), hybrid DFT methods, which incorporate a portion of exact Hartree-Fock exchange, have been shown to accurately predict structural and electronic properties. aps.org The inclusion of Hartree-Fock exchange enhances the description of the monoclinic distortion in BiVO₄, which is linked to the hybridization between Bi 6s-O 2p antibonding states and unoccupied Bi 6p states. aps.org

The nature of bonding in vanadates is complex, often involving a mix of covalent and ionic interactions. For instance, in Sr₂V₂O₇·H₂O, the V-O interactions are predominantly covalent, while the Sr-O interactions are mainly ionic. researchgate.net The top of the valence bands in these materials is typically formed by O 2p states mixed with V 3d states, and the bottom of the conduction bands is composed of V 3d states mixed with O 2p states. researchgate.net This electronic configuration is responsible for the O(2p)→V(3d) charge transfer transitions observed in their electronic absorption spectra. researchgate.net

In perovskite-derivative structures like KVO₃ and NaVO₃, DFT calculations have shown that substituting Pb with monovalent cations like K or Na strengthens the vanadyl bond. escholarship.orgacs.orgescholarship.orgberkeley.edu This is attributed to the removal of the spatially extended Pb 6p states that would otherwise compete with vanadium in bonding with oxygen. escholarship.orgacs.orgescholarship.orgberkeley.edu The bonding and electronic properties of these materials can be tuned by changes in the A-site species. escholarship.orgacs.orgberkeley.edu

The local coordination environment of the vanadium atom significantly influences the electronic structure. Vanadium can adopt various coordination geometries, including tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral. berkeley.edu These different coordinations lead to distinct crystal field splitting of the d orbitals, which in turn affects the material's electronic and magnetic properties. helmholtz-berlin.de

Prediction of Spectroscopic Parameters (e.g., EPR g-values, NMR shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters for vanadate complexes, providing a crucial link between experimental data and the local structure around the vanadium center. nih.gov

NMR Shifts: DFT calculations have been employed to predict ⁵¹V NMR chemical shifts. nih.govnih.gov Fragment-based and planewave-corrected methods using hybrid density functionals have shown improved accuracy in predicting ⁵¹V chemical shieldings in molecular crystals compared to traditional planewave methods. nih.gov For vanadate complexes in aqueous solution, the effects of thermal motion and solvent interactions on ⁵¹V chemical shifts are generally modest, accounting for a few dozen ppm. researchgate.net Car-Parrinello molecular dynamics (CPMD) simulations coupled with DFT calculations of NMR parameters have been used to assess the structure and dynamics of aqueous vanadate complexes. acs.orgnih.gov

EPR g-values: DFT is also a valuable tool for calculating electron paramagnetic resonance (EPR) g-tensors and hyperfine coupling tensors for paramagnetic vanadyl (VO²⁺) complexes. acs.orgrsc.org The calculated EPR parameters are sensitive to the coordination geometry of the vanadyl complex. acs.org Hybrid functionals often provide good agreement with experimental hyperfine tensor components by better accounting for core orbital spin polarization. acs.org However, local or gradient-corrected density functionals can systematically underestimate Δg-tensor components. acs.org

Below is a table summarizing the performance of different DFT functionals in predicting ⁵¹V NMR parameters for selected vanadium complexes.

FunctionalBasis SetParameterCalculated ValueExperimental ValueReference
B3LYP6-311++G(d,p)Cq (MHz)3.53.2 nih.gov
PBE1PBE6-311++G(d,p)Cq (MHz)3.63.2 nih.gov
PBEPBE6-311++G(d,p)Cq (MHz)3.43.2 nih.gov
TPSS0def2-TZVPPAiso (MHz)-315.6-327.9 rsc.org

Energetics and Stability of Vanadate Species and Complexes

DFT calculations are crucial for understanding the energetics and stability of various vanadate species and their complexes in different environments. escholarship.orgbeilstein-journals.orgacs.orgrsc.org These calculations can predict the relative stabilities of different isomers, coordination geometries, and the thermodynamic feasibility of complex formation.

For instance, DFT studies on vanadia-titania catalysts have shown that tetrahedrally coordinated monovanadate units are stable at low vanadium coverages, but they tend to convert to divanadate units at higher coverages. acs.org The stability of these surface species is influenced by the structure of the underlying TiO₂ support. acs.org Similarly, in perovskite-derivative vanadates, DFT calculations have been used to construct epitaxial phase diagrams, predicting the stability of different phases as a function of strain. escholarship.orgacs.orgescholarship.orgberkeley.edu These studies reveal that polar vanadate structures can be stabilized by epitaxial strain. escholarship.orgacs.orgescholarship.orgberkeley.edu

In solution, DFT calculations can shed light on the stability of complexes. For example, a DFT study on a vanadate-dipeptide complex indicated that a five-coordinate anionic species is the most stable form in aqueous solution, while six-coordinate alternatives are energetically or entropically disfavored. acs.orgnih.gov DFT calculations have also been used to investigate the binding of monovanadate to a Zn-cyclen derivative, suggesting that the most stable complex involves one coordination bond to the Zn²⁺ ion and two hydrogen bonds to the NH groups of the cyclene ring. beilstein-journals.org

The choice of DFT functional can impact the predicted stability. A study on six vanadium oxides found that while the PBE functional provides reasonable bandgap estimations, the HSE06 hybrid functional tends to overestimate them significantly. rsc.org

The following table presents calculated energetic data for different vanadate species and complexes from various DFT studies.

SystemPropertyCalculated Value (kcal/mol)MethodReference
Adsorption of EB on Zirconium Vanadate (O1 site)Heat of Adsorption4.2DFT/B3LYP scholarsresearchlibrary.com
Adsorption of EB on Zirconium Vanadate (O2 site)Heat of Adsorption14.5DFT/B3LYP scholarsresearchlibrary.com
Adsorption of EB on Zirconium Vanadate (O3 site)Heat of Adsorption22.5DFT/B3LYP scholarsresearchlibrary.com
H abstraction from intermediate (Path C)Activation Energy18.3DFT/B3LYP scholarsresearchlibrary.com
H abstraction from intermediate (Path D)Activation Energy28.3DFT/B3LYP scholarsresearchlibrary.com
H abstraction in radical mechanism (Path E)Activation Energy28.3DFT/B3LYP scholarsresearchlibrary.com

Reaction Mechanism Elucidation (e.g., Catalysis, Enzyme Inhibition)

DFT calculations are a powerful tool for elucidating the intricate mechanisms of reactions involving vanadate species, including catalytic processes and enzyme inhibition. nih.govacs.orgnih.govrsc.orgrsc.orgacs.org By mapping out reaction pathways and calculating the energies of reactants, transition states, and products, DFT can provide detailed insights that are often difficult to obtain experimentally.

In the field of catalysis, DFT has been used to study the oxidative dehydrogenation (ODH) of hydrocarbons over vanadate-based catalysts. scholarsresearchlibrary.com For the ODH of ethylbenzene (B125841) over a zirconium vanadate catalyst, DFT calculations confirmed a Mars-van Krevelen type redox mechanism. scholarsresearchlibrary.com This involves the catalyst abstracting a hydrogen atom from the hydrocarbon, leading to a reduced catalyst that is subsequently re-oxidized by oxygen. scholarsresearchlibrary.com DFT has also been employed to investigate the mechanism of alkane oxidation catalyzed by vanadate in combination with pyrazine-2-carboxylic acid (PCA) and hydrogen peroxide. nih.govacs.orgrsc.org These studies revealed that a vanadium complex with one PCA and one H₂O₂ ligand is the key precursor for generating reactive oxygen species. nih.govacs.org The calculations also demonstrated that the PCA co-catalyst plays a crucial role by facilitating proton transfer, thereby lowering the activation barrier for the reaction. nih.govacs.orgrsc.org

DFT has also been instrumental in understanding the catalytic mechanism of vanadium haloperoxidases. nih.gov Calculations have shown that the reaction of the resting form of the vanadium cofactor with hydrogen peroxide proceeds through the formation of an aqua complex, followed by the release of a water molecule and binding of hydrogen peroxide to form a side-on peroxo species. nih.gov

Furthermore, DFT studies have shed light on the photocatalytic C-C bond cleavage of lignin (B12514952) model compounds by vanadium(V) oxo complexes. rsc.org The calculations suggest that the reaction is initiated by photoexcitation and proceeds through a distinct C-C bond activation pathway. rsc.org

The following table provides a summary of calculated activation energies for key steps in vanadate-catalyzed reactions.

ReactionStepActivation Energy (kcal/mol)MethodReference
ODH of EthylbenzeneMethylene (B1212753) H abstraction (Path B)164.2DFT/B3LYP scholarsresearchlibrary.com
ODH of EthylbenzeneMethyl H abstraction (Path A)134.4DFT/B3LYP scholarsresearchlibrary.com
Benzene AminationAmino radical complex formation (VO²⁺ catalyst)Varies with solventDFT acs.org
Lignin Model DegradationH-abstraction by ground state V V oxo36.1DFT rsc.org
Lignin Model DegradationS₀–S₁ excitation of reactant complex48.9TD-DFT rsc.org

Molecular Dynamics and Ab Initio Simulations

Dynamics of Vanadate in Solution and Interfacial Phenomena

Molecular dynamics (MD) and ab initio simulations are powerful computational techniques used to study the dynamic behavior of vanadate ions in solution and at interfaces. acs.orgnih.govresearchgate.netnih.govaip.org These methods provide a microscopic view of the solvation structure, ion pairing, and transport properties of vanadate species.

Car-Parrinello molecular dynamics (CPMD) simulations, which are based on density functional theory, have been used to investigate the hydration structures of various vanadium ions in aqueous solution. aip.org These simulations have shown that V²⁺ and V³⁺ are coordinated by six water molecules in their first hydration shell, while VO²⁺ is coordinated by five and VO₂⁺ by three water ligands. aip.org Hybrid ab initio QM/MM (quantum mechanics/molecular mechanics) molecular dynamics simulations have also been employed to study the hydrated V³⁺ ion, revealing a distorted octahedral structure. nih.gov

MD simulations have also been used to study the dynamics of vanadate complexes in solution. For a vanadate-dipeptide complex, CPMD simulations showed that the neutral form of the complex is unstable in water and quickly deprotonates. acs.orgnih.gov The hydration shell around the stable anionic complex was also characterized. acs.orgnih.gov

Recent first-principles and classical MD simulations have provided insights into the solvation and speciation of the vanadate ion (HVO₄²⁻) in seawater. researchgate.net These studies found that while the dianion is the most probable species in pure water, in a simulated seawater environment, the NaHVO₄⁻ ion pair is the most likely, followed by the neutral Na₂HVO₄. researchgate.net The NaHVO₄⁻ ion pair can exist in both bidentate and monodentate coordination states. researchgate.net

The table below presents key findings from various molecular dynamics and ab initio simulation studies on vanadate in solution.

SystemSimulation TypeKey FindingReference
V³⁺ in dilute aqueous solutionQM/MM MDDistorted octahedral hydration structure with an average V³⁺-O distance of 1.99 Å. nih.gov
Vanadate-glycylglycine complex in waterCPMDThe complex exists as a five-coordinate anion, [VO₂(GlyGly')]⁻. The neutral form is unstable. acs.orgnih.gov
HVO₄²⁻ in pure water and seawaterFirst-principles and classical MDIn seawater, Na⁺ ions are closely associated with vanadate, forming NaHVO₄⁻ and Na₂HVO₄. researchgate.net
V²⁺, V³⁺, VO²⁺, VO₂⁺ in aqueous solutionCPMDCoordination numbers of 6, 6, 5, and 3 for V²⁺, V³⁺, VO²⁺, and VO₂⁺ respectively. aip.org

Interactions with Biomolecules at a Molecular Level

Computational studies have provided significant insights into the noncovalent interactions between vanadate species and biomolecules. Recent analyses using Density Functional Theory (DFT) at the PBE0-D3/def2-TZVP level of theory have demonstrated the existence of favorable noncovalent interactions between ADP-vanadate and electron-rich atoms. rsc.org These interactions involve a σ-hole, an area of positive electrostatic potential, on the vanadium atom which interacts with the lone pairs of electrons from protein residues such as serine, glutamate, or histidine, as well as backbone carbonyl groups and water molecules. rsc.org

The structural similarity between vanadate (VO₄³⁻) and phosphate (B84403) (PO₄³⁻) is a key factor in its biological activity, allowing it to interact with and inhibit phosphate-dependent enzymes. rsc.org Vanadate's ability to mimic phosphate is also influenced by the similarity in acidity constants (pKa) between vanadate and phosphate species. mdpi.com This mimicry, however, can be detrimental when the interaction between the enzyme and vanadate is excessively stable. mdpi.com Computational analysis helps to rationalize the physical nature, directionality, and potential biological role of these interactions, which is crucial for applications in medicinal chemistry and bioinorganic chemistry. rsc.org

The following table summarizes key noncovalent interactions involving vanadate as identified through computational studies.

Interacting SpeciesType of InteractionKey Residues/GroupsComputational Method
ADP-metavanadate (VO₄)σ-hole on V atomSerine (SER), Glutamate (GLU), Histidine (HIS)PBE0-D3/def2-TZVP
ADP-orthovanadate (VO₅)σ-hole on V atomBackbone carbonyl groups, Water moleculesPBE0-D3/def2-TZVP

Homology Modeling and Computational Design

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure (the "template"). ejosdr.comnumberanalytics.com This method is founded on the principle that proteins with similar sequences tend to adopt similar three-dimensional folds. ejosdr.comnumberanalytics.com The process involves identifying a suitable template from a structural database, aligning the target sequence with the template sequence, building a model of the target protein, and then refining and validating the model. numberanalytics.com

In the context of vanadate-biomolecule interactions, homology modeling is a powerful tool. ejosdr.com It allows for the generation of 3D models of enzymes for which experimental structures are not available, providing a structural framework to study how vanadate might bind. ejosdr.comresearchgate.net These models can reveal the architecture of the active site, identify key residues that may interact with vanadate, and help in understanding complex biological processes. ejosdr.comnih.gov For instance, homology modeling has been used to compare the ATP-binding domain of the MutS protein with other ATPases to understand the structural basis of vanadate inhibition. nih.gov The resulting models can guide further experimental work, such as site-directed mutagenesis, to verify the role of specific residues in the interaction. ejosdr.com

Enzyme Active Site Interactions and Transition State Analogues

Vanadate is widely recognized as a potent inhibitor of many phosphoryl-transfer enzymes, largely due to its ability to act as a transition-state mimic. researchgate.net Phosphoryl transfer reactions proceed through a high-energy, transient pentacoordinate intermediate. nih.gov Vanadate, particularly in its orthovanadate form (VO₄³⁻), can readily adopt a five-coordinate, trigonal bipyramidal geometry that structurally and electronically resembles this transition state. researchgate.netacs.org This allows vanadate to bind tightly within the enzyme's active site, forming a stable complex that effectively "traps" the enzyme and inhibits its catalytic cycle. acs.orgwikipedia.org

Crystallographic and computational studies have provided detailed pictures of vanadate within the active sites of various enzymes. In many protein-tyrosine phosphatases (PTPases), vanadate binds to the active site cysteine residue, adopting a trigonal-bipyramidal geometry that is believed to mimic the transition state of phosphoenzyme hydrolysis. acs.org Similarly, in the active site of Cre recombinase, the metavanadate ion (VO₃⁻) can assemble into a transition-state analog-like complex when a substrate with a 3'-hydroxyl group is present. nih.gov

The stability of the vanadate complex in the active site is achieved through multiple interactions with surrounding amino acid residues. For example, in vanadium-dependent chloroperoxidase, the negative charge of the bound vanadate is compensated by hydrogen bonds from residues such as Arginine (Arg360, Arg490) and Lysine (Lys353). ebi.ac.uk However, some studies suggest that vanadate complexes are not always perfect or "true" transition state analogues. For example, analysis of the RNase A•uridine-vanadate complex revealed geometric distortions from an ideal trigonal bipyramid and a weak correlation between the inhibitor's binding affinity and the enzyme's catalytic efficiency, indicating it is only a marginal analogue. nih.gov

The table below summarizes findings from studies on vanadate as a transition state analogue in various enzymes.

EnzymeVanadate FormGeometry in Active SiteKey Interacting ResiduesFinding
P-loop NTPasesOrthovanadate (VO₄³⁻)Trigonal bipyramidalNot specifiedActs as a transition state analogue for phosphoryl transfer. researchgate.net
Protein-Tyrosine Phosphatase (PTPase)Orthovanadate (VO₄³⁻)Trigonal bipyramidalCysteine, ArginineForms a stable complex resembling the hydrolysis transition state, but its status as a "true" analogue is debated. acs.org
Cre RecombinaseMetavanadate (VO₃⁻)PentacoordinateRequires substrate 3'-OH groupAssembles a transition-state analog-like complex. nih.gov
Ribonuclease A (RNase A)Uridine 2′,3′-cyclic vanadateDistorted trigonal bipyramidLysine 41Found to be only a marginal transition state analogue. nih.gov
Vanadium ChloroperoxidaseVanadate(3-)Trigonal bipyramidalHis496, Arg360, Arg490, Lys353The vanadate cofactor is stabilized by multiple hydrogen bonds. ebi.ac.uk

Rational Design of Vanadate-Based Inhibitors or Catalysts

The detailed understanding of vanadate's interactions at enzyme active sites, particularly its role as a transition state analogue, provides a strong foundation for the rational design of novel inhibitors and catalysts. mdpi.comnih.gov Rational design combines principles of inorganic chemistry, molecular biology, and computational modeling to create agents with improved efficacy, selectivity, and safety. mdpi.com

Computational approaches are central to modern rational design. mdpi.com By building molecular models and studying reaction mechanisms, researchers can identify key descriptors—such as electronic or structural properties—that correlate with catalytic activity or inhibitory potency. mdpi.comtandfonline.com For instance, machine learning models can be trained on databases of known vanadium-catalyzed reactions to identify trends and predict the performance of novel, computationally designed catalysts. rsc.org This approach can translate abstract descriptor values into tangible structural features, providing a roadmap for experimental synthesis and validation. rsc.org

In the context of therapeutic agents, understanding how vanadium compounds interact with protein targets at a molecular level is crucial for designing more selective inhibitors with reduced off-target effects. mdpi.com For example, knowledge of the binding mode of vanadate in protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes, has guided the design of new anti-diabetic vanadium compounds with improved properties. nih.gov The goal is to create vanadium complexes with specific ligands that enhance stability, bioavailability, and target-specific interactions while minimizing toxicity. nih.gov Similarly, the principles of rational design are applied to develop vanadate-based materials for applications like photocatalysis, where tuning the structural and physicochemical properties can enhance efficiency. mdpi.com

The following table outlines strategies used in the rational design of vanadate-based compounds.

Design StrategyComputational MethodTarget ApplicationDesired Outcome
Structure-Activity Relationship (SAR)Molecular Modeling, DFTEnzyme Inhibitors (e.g., for diabetes)Increased selectivity and efficacy, reduced toxicity. nih.gov
Descriptor-Based ScreeningMachine Learning, DFTCatalysts (e.g., for epoxidation)Optimized reaction yield and selectivity. rsc.org
Ligand ModificationMolecular Docking, DFTTherapeutic Agents (e.g., antiparasitics)Enhanced stability and target-specific binding. mdpi.comfrontiersin.org
Heterojunction EngineeringDFT, Band Structure CalculationPhotocatalystsImproved charge separation and photocatalytic efficiency. mdpi.com

Mechanistic Interactions of Vanadate 3 in Biological Systems Non Clinical Focus

Enzyme Inhibition Mechanisms by Vanadate(3-)

Coordination Environment at Enzyme Active Sites

Inhibition of Other Phosphatases (e.g., Alkaline Phosphatase, Na+, K+-ATPase)

Beyond PTPases, vanadate (B1173111) also demonstrates inhibitory effects on other phosphatases.

Alkaline Phosphatase: Orthovanadate is a potent competitive inhibitor of alkaline phosphatase, with a Ki of less than 1 microM. nih.gov It competes with phosphate (B84403) for the same binding site on the enzyme. nih.gov The inhibition is reversible, as the enzyme's activity can be fully restored. nih.gov Vanadate's inhibitory effect on alkaline phosphatase is well-established. internationalscholarsjournals.com

Na+, K+-ATPase: Vanadate is a potent inhibitor of Na+, K+-ATPase, an enzyme crucial for maintaining sodium and potassium gradients across cell membranes. grantome.comcapes.gov.brnih.gov The inhibition is highly potent, with 50% inhibition occurring at a concentration of 40 nM under optimal conditions. nih.govresearchgate.net This inhibition is reversible. nih.govresearchgate.net The interaction between potassium and vanadate plays an important role in the inhibition of Na+, K+-ATPase. ahajournals.org

Interaction with Glycolytic Enzymes (e.g., Glyceraldehyde-3-P Dehydrogenase)

Vanadate also interacts with enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Vanadate inhibits GAPDH, an enzyme that catalyzes a key step in glycolysis. jpp.krakow.plnih.gov The inhibition of GAPDH by vanadate is reversible. nih.gov The proposed mechanism of inhibition involves the interaction of vanadate with the sulfhydryl groups of the enzyme. nih.gov Studies have shown that vanadate can be reduced to vanadyl (VO²⁺) in the presence of GAPDH. nih.gov The inhibitory species of vanadate for GAPDH from rabbit muscle were found to be the vanadate dimer and/or tetramer. nih.gov

Table of Inhibited Enzymes and Vanadate's Mechanism

EnzymeClassMechanism of Inhibition by Vanadate(3-)Key Findings
Protein Tyrosine Phosphatase (PTPase) HydrolaseActs as a transition-state analog of phosphate, forming a stable trigonal bipyramidal complex in the active site. rsc.orgnih.govresearchgate.netPotent, often reversible inhibition. nih.gov V(V) is the active inhibitory oxidation state. rsc.orgjpp.krakow.pl
Alkaline Phosphatase HydrolaseCompetitive inhibitor, binding to the same site as phosphate. nih.govPotent and reversible inhibition. nih.gov
Na+, K+-ATPase HydrolasePotent, reversible inhibitor. grantome.comcapes.gov.brnih.govresearchgate.netInhibition is dependent on potassium concentration. ahajournals.org
Glyceraldehyde-3-P Dehydrogenase (GAPDH) OxidoreductaseReversible inhibition, likely involving interaction with sulfhydryl groups and potential redox changes. nih.govnih.govDimer and/or tetramer of vanadate are the active inhibiting species. nih.gov

Redox Cycling and Speciation in Biological Environments

The biological activity of vanadate is intrinsically linked to its ability to undergo redox cycling and to exist in various forms, or species, within the cellular milieu. These processes are fundamental to understanding its mechanistic interactions.

Reduction of Vanadate(V) to Vanadyl(IV) by Cellular Reductants (e.g., Glutathione)

Upon entering a cell, vanadate in its +5 oxidation state (V) is subject to reduction to the vanadyl cation in its +4 oxidation state (IV). This reduction is a critical step in the intracellular metabolism of vanadium and is primarily mediated by endogenous reducing agents. dtic.milnih.gov Among the most significant of these cellular reductants is glutathione (B108866) (GSH). nih.govscirp.org

The reaction between vanadate and glutathione is a non-enzymatic process that occurs in the cytoplasm. nih.gov Studies using human red blood cells as a model system have demonstrated that intracellular vanadate is almost completely reduced to vanadium(IV) over a period of hours. nih.gov This reduction is coupled with the oxidation of glutathione to glutathione disulfide (GSSG). engineering.org.cn The process can be summarized by the following equation:

2GSH + VO₃⁻ + 4H⁺ → GSSG + VO²⁺ + 3H₂O

This intracellular reduction is not only a detoxification pathway but also a key determinant of the subsequent biological effects of vanadium. scirp.org The generated vanadyl cation (VO²⁺) has distinct chemical properties and biological targets compared to the parent vanadate anion.

The following table summarizes key cellular reductants involved in the conversion of Vanadate(V) to Vanadyl(IV).

Cellular ReductantCellular LocationNature of ReactionReference
Glutathione (GSH)CytoplasmNon-enzymatic nih.gov
NADHCytoplasm, MitochondriaEnzymatic (e.g., via reductases) and non-enzymatic engineering.org.cnresearchgate.net
Ascorbate (Vitamin C)CytoplasmNon-enzymatic dtic.mil

Intracellular Vanadium Speciation and Its Impact on Biological Pathways

The term "vanadate" in a biological context does not refer to a single chemical entity but rather to a complex equilibrium of various species. mdpi.com The speciation of vanadium, which refers to the distribution of a chemical element amongst defined chemical species in a system, is highly dependent on factors such as pH, concentration, and the presence of coordinating ligands. mdpi.com

In aqueous solutions at physiological pH, monomeric vanadate (H₂VO₄⁻) can polymerize to form various oligomeric species, including dimer (V₂), tetramer (V₄), and decamer (V₁₀). tandfonline.com Each of these species exhibits different biological activities and interacts with cellular pathways in distinct ways. tandfonline.com

Monomeric Vanadate (V₁): As a structural analog of phosphate, monomeric vanadate is a potent inhibitor of a wide range of phosphate-metabolizing enzymes, such as ATPases, phosphatases, and kinases. researchgate.netresearchgate.net This inhibition is a cornerstone of many of its biological effects.

Oligomeric Vanadates (V₂, V₄, V₁₀): These larger species have their own unique sets of biological targets. For instance, decavanadate (B1236424) (V₁₀) is known to interact with proteins like actin and myosin, affecting muscle contraction. researchgate.net Vanadate tetramer (V₄) has been shown to inhibit enzymes like dehydrogenases and isomerases. tandfonline.com

The intracellular reduction of vanadate(V) to vanadyl(IV) adds another layer of complexity to its speciation. The resulting vanadyl cation can form complexes with a variety of intracellular ligands, including proteins, amino acids, and nucleotides. researchgate.net This redox cycling between V(V) and V(IV) can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals, which can in turn impact numerous signaling pathways and contribute to oxidative stress. mdpi.comptbioch.edu.pl This continuous interconversion ensures that multiple vanadium species are present within the cell, each capable of interacting with different biological targets and modulating different pathways. mdpi.com

Interactions with Specific Biomolecules (Proteins, Nucleic Acids)

The diverse biological effects of vanadate are mediated through its direct and indirect interactions with a host of essential biomolecules, most notably proteins and, to a lesser extent, nucleic acids.

Binding to Transport Proteins

Vanadate's structural similarity to phosphate allows it to be recognized and transported by phosphate transport systems. researchgate.net However, its most well-characterized interactions with transport proteins are as an inhibitor, particularly of ATP-binding cassette (ABC) transporters and P-type ATPases. pnas.orgiucr.org

Vanadate acts as a transition state analog of phosphate during ATP hydrolysis. pnas.org In many ATP-powered transporters, the hydrolysis of ATP proceeds through a pentacovalent phosphate transition state. Vanadate can mimic this state, binding tightly to the nucleotide-binding domain of the transporter in the presence of ADP. pnas.orgportlandpress.com This forms a stable, inactive complex (e.g., Transporter-ADP-Vanadate), effectively trapping the transporter in a conformation that prevents further ATP hydrolysis and substrate transport. pnas.orgportlandpress.com

This mechanism has been extensively studied in the maltose (B56501) transport system of Escherichia coli, an ABC transporter. pnas.orgpnas.org Vanadate, in the presence of ATP, leads to the formation of a stable inhibitory complex, trapping ADP in one of the nucleotide-binding sites and halting the transport cycle. pnas.org Similarly, P-type ATPases, such as the sarcoplasmic reticulum Ca²⁺-ATPase, are also potently inhibited by vanadate through the formation of a similar dead-end complex. iucr.org

The following table details the interaction of vanadate with specific transport proteins.

Transport Protein FamilyExample ProteinMechanism of InteractionConsequenceReference
ABC TransportersMaltose Transporter (MalFGK₂)Forms a stable Transporter-ADP-Vanadate complex, mimicking the transition state of ATP hydrolysis.Inhibition of ATPase activity and substrate transport. pnas.orgpnas.org
P-type ATPasesSarcoplasmic Reticulum Ca²⁺-ATPaseBinds to the phosphorylation site, forming a stable enzyme-vanadate intermediate analogous to the phosphoenzyme intermediate.Inhibition of ion pumping activity. iucr.org

Non-covalent Interactions with Cellular Components

Beyond covalent-like interactions in the active sites of enzymes, vanadate species engage in a variety of non-covalent interactions with cellular components. These interactions, including hydrogen bonds and electrostatic interactions, are crucial for its association with proteins and other biomolecules. rsc.orgresearchgate.net

Recent computational and structural studies have highlighted the importance of σ-hole interactions, a type of non-covalent bond where the vanadium atom acts as an electron acceptor. rsc.org These interactions have been observed between ADP-vanadate and electron-rich atoms (like oxygen and nitrogen) in the side chains of amino acids such as serine, glutamate, and histidine within protein structures. rsc.org

For example, in the motor protein myosin, vanadate trapped in the active site with ADP forms non-covalent contacts with surrounding amino acid residues, stabilizing the inhibited state. rsc.org Similarly, vanadate has been shown to interact non-covalently with DNA-binding proteins like MutS, a key component of the DNA mismatch repair system. nih.govnih.gov This interaction, which occurs at the ATP-binding site, inhibits the protein's ATPase activity and alters its conformation and ability to bind to DNA. nih.govnih.gov These non-covalent interactions can modulate protein structure and function, contributing to the wide-ranging biological effects of vanadate. nih.gov

Applications of Vanadate 3 in Advanced Materials Science and Catalysis Research

Catalytic Applications and Mechanistic Studies

Vanadium-based catalysts are integral to numerous chemical transformations, from large-scale industrial processes to fine chemical synthesis. uu.nl The catalytic activity is deeply rooted in the ability of vanadium to exist in multiple oxidation states, facilitating redox cycles that are crucial for catalytic turnover. chemguide.co.ukacademie-sciences.fr

In homogeneous catalysis, vanadate (B1173111) species, often in the form of polyoxovanadates (POVs), are effective catalysts for a range of oxidation reactions. researchgate.netsciopen.com These reactions typically utilize environmentally benign oxidants like hydrogen peroxide. researchgate.nettorvergata.it The reactivity and selectivity of these systems can be tuned by modifying the structure of the POV and the reaction conditions. rsc.org

Vanadate-based systems have demonstrated significant activity in the oxidation of alkanes, which are typically inert substrates. researchgate.net Using hydrogen peroxide as the oxidant, these catalysts can convert alkanes into more valuable products such as alkyl hydroperoxides, alcohols, and ketones. researchgate.netrsc.org For instance, the oxidation of cyclohexane (B81311) and other alkanes has been achieved using a system composed of a vanadate salt, hydrogen peroxide, and an acid co-catalyst in an acetonitrile-water solvent mixture. acs.org

The efficiency of these oxidation reactions is influenced by several factors. The simple vanadate anion (VO₃⁻) by itself is often not an effective catalyst for alkane oxidation with hydrogen peroxide. rsc.orgrsc.org However, its catalytic activity is dramatically enhanced in the presence of certain additives, such as pyrazine-2-carboxylic acid (PCA) or strong acids. rsc.orgrsc.org In acidic media, monovanadate species can oligomerize to form more catalytically active polyvanadates, such as divanadates. acs.org

Some polyoxovanadate-based catalysts have shown high efficiency in the oxidation of benzylic hydrocarbons. For example, specific palladium-polyoxovanadate compounds have been used as heterogeneous catalysts for the oxidation of diphenylmethane (B89790) to benzophenone (B1666685) with high conversion and selectivity using tert-butylhydroperoxide as the oxidant. acs.org

Interactive Data Table: Homogeneous Oxidation of Alkanes with Vanadate Catalysts

Catalyst SystemSubstrateOxidantMajor Product(s)Conversion/YieldReference
(n-Bu₄N)[VO₃]/H₂O₂/TFACyclohexaneH₂O₂Alkyl hydroperoxides- acs.org
Vanadate/PCA2-PropanolH₂O₂AcetoneHigh scispace.comacs.org
[Pd(dpa)(acac)]₂[V₆O₁₃(OMe)₆]DiphenylmethaneTBHPBenzophenoneUp to 99% conv. acs.org
V-complexesAlkanesH₂O₂Alkyl hydroperoxidesUp to 39% yield researchgate.net

Note: TFA = Trifluoroacetic Acid, PCA = Pyrazine-2-carboxylic Acid, TBHP = tert-butylhydroperoxide. Conversion and yield data are highly dependent on specific reaction conditions.

The mechanism of vanadate-catalyzed oxidation reactions, particularly with hydrogen peroxide, often involves the generation of radical species. researchgate.netacs.org A widely accepted pathway is a Fenton-like mechanism where the vanadium center interacts with hydrogen peroxide. rsc.org

The process generally proceeds through the following key steps:

Formation of Peroxo-Vanadium Species: The vanadate catalyst reacts with hydrogen peroxide to form various peroxo or hydroperoxo vanadium(V) complexes. torvergata.itrsc.org

Radical Generation: These peroxo complexes can then decompose to generate reactive radical species. In many systems, the formation of hydroxyl radicals (HO•) is considered a crucial step. researchgate.netscispace.comacs.org The presence of a co-catalyst like pyrazine-2-carboxylic acid (PCA) can significantly lower the activation barrier for this radical formation. rsc.org

Substrate Activation: The generated hydroxyl radical is a powerful oxidizing agent that can abstract a hydrogen atom from an alkane (RH), forming an alkyl radical (R•) and water. acs.org

Product Formation: The alkyl radical can then react further, often with oxygen or other species in the reaction mixture, to form the final oxidized products, such as alkyl hydroperoxides. rsc.org

Catalyst Regeneration: The vanadium catalyst cycles between different oxidation states, typically V(V) and V(IV), to facilitate the decomposition of hydrogen peroxide and is regenerated at the end of the catalytic cycle. rsc.orgscispace.comacs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into these mechanistic pathways. For example, calculations have shown that the formation of oligovanadates, like divanadates, in acidic solutions creates more energetically favorable routes for radical generation compared to monovanadate species. acs.org This is attributed to the ability of the second vanadium center to stabilize key transition states. acs.org

In heterogeneous catalysis, solid vanadium compounds, most notably vanadium(V) oxide (V₂O₅), are used extensively in major industrial processes. uu.nlwikipedia.org These solid catalysts offer advantages in terms of separation from the reaction products and enhanced stability under harsh reaction conditions.

Vanadium(V) oxide is a cornerstone catalyst in the chemical industry. wikipedia.org Its most significant application is in the Contact Process for the production of sulfuric acid, where it catalyzes the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). chemguide.co.ukwikipedia.orgnagwa.com This exothermic reaction is typically carried out at temperatures between 400 and 620 °C. wikipedia.org

V₂O₅ also serves as a catalyst in the synthesis of other important industrial chemicals, including:

Phthalic anhydride: Produced from the oxidation of ortho-xylene or naphthalene. wikipedia.org

Adipic acid, acrylic acid, and oxalic acid: All produced via V₂O₅-catalyzed oxidation pathways. wikipedia.orgorganic-chemistry.org

Supported vanadium oxide catalysts, where V₂O₅ is dispersed on a high-surface-area support like titania (TiO₂), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), are also widely used. uu.nlacs.org The support material can significantly influence the structure and reactivity of the vanadium oxide species, enhancing catalytic activity and selectivity. uu.nlacs.org For example, V₂O₅-WO₃/TiO₂ catalysts are commercially used for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in flue gases from power plants. mdpi.com

Interactive Data Table: Industrial Processes Using Vanadium(V) Oxide Catalysts

ProcessReactantsProductCatalystTemperature (°C)Reference
Contact ProcessSO₂ + O₂SO₃V₂O₅400–620 chemguide.co.ukwikipedia.org
Phthalic Anhydride Synthesiso-xylene + O₂Phthalic AnhydrideV₂O₅350–400 wikipedia.org
Phthalic Anhydride SynthesisNaphthalene + O₂Phthalic AnhydrideV₂O₅350–400 wikipedia.org
Selective Catalytic ReductionNOx + NH₃ + O₂N₂ + H₂OV₂O₅-WO₃/TiO₂- mdpi.com

The catalytic activity of heterogeneous vanadium catalysts is fundamentally linked to the redox cycle between vanadium(V) and vanadium(IV). chemguide.co.ukacademie-sciences.fr In oxidation reactions, the substrate is oxidized by the V(V) species in the catalyst, which is itself reduced to V(IV). chemguide.co.uknorthwestern.edu The reduced V(IV) sites are then re-oxidized back to V(V) by an oxidizing agent, typically oxygen, thus completing the catalytic cycle. chemguide.co.ukacademie-sciences.fr

A classic example is the oxidation of SO₂ in the Contact Process. The catalytic cycle can be simplified as follows:

Reduction: SO₂ + V₂O₅ → SO₃ + 2VO₂ (V⁵⁺ is reduced to V⁴⁺) wikipedia.org

Re-oxidation: 2VO₂ + ½O₂ → V₂O₅ (V⁴⁺ is re-oxidized to V⁵⁺) chemguide.co.uk

This redox mechanism, known as the Mars-van Krevelen mechanism, involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate. academie-sciences.fr The role of the gaseous oxidant (O₂) is to replenish the lattice oxygen, thereby regenerating the catalyst's active state. academie-sciences.fr

Vanadium(V) Oxide in Industrial Catalytic Processes

Photocatalysis by Vanadate-Based Materials

Vanadate-based materials have emerged as a promising class of photocatalysts due to their ability to absorb visible light and their unique electronic structures. These properties are harnessed in various photocatalytic applications, including water oxidation and the degradation of organic pollutants.

Water Oxidation Photocatalysts

The oxidation of water into oxygen is a critical step in processes like artificial photosynthesis and hydrogen production through water splitting. rsc.org Vanadate compounds have been identified as effective photocatalysts for this reaction. For instance, researchers have experimentally demonstrated that certain vanadates can efficiently oxidize water to produce oxygen (O₂) when exposed to visible light in the presence of a sacrificial agent. rsc.org

Theoretical and experimental studies have highlighted specific vanadates for their water oxidation capabilities. Density functional theory calculations have suggested that compounds like silver strontium vanadate (Ag₂Sr(VO₃)₄) and strontium vanadate (Sr(VO₃)₂) possess desirable electronic structures for the water oxidation reaction. rsc.org The valence band maximum of Ag₂Sr(VO₃)₄ is composed of multiple orbitals, which is advantageous for the reaction, while Sr(VO₃)₂ has a broad valence band associated with oxygen non-bonding states. rsc.org

Bismuth vanadate (BiVO₄) is one of the most extensively studied photocatalysts for water oxidation. rsc.org However, its efficiency can be limited by factors such as poor electron transport and the rapid recombination of photogenerated electron-hole pairs. rsc.orgresearchgate.net To overcome these limitations, various strategies are employed, including the incorporation of cocatalysts. The addition of materials like nickel tellurium oxide (NTO) to a BiVO₄ photoanode has been shown to enhance photocatalytic properties by reducing the activation energy and creating "hole sinks". acs.org This composite material, NTO/BVO, achieved a significantly higher photocurrent density compared to pure BiVO₄, indicating more efficient water splitting. acs.org

Photocatalyst SystemApplicationKey Finding
Ag₂Sr(VO₃)₄ & Sr(VO₃)₂Water OxidationPossess desirable electronic structures for efficient O₂ production under visible light. rsc.org
BiVO₄Water OxidationA promising photocatalyst, but its efficiency is often hindered by poor charge transport and recombination. rsc.orgresearchgate.net
NTO/BVOWater OxidationThe NTO cocatalyst enhances the photocatalytic ability of BiVO₄, leading to higher photocurrent density. acs.org
Photodegradation of Organic Pollutants

Vanadate-based photocatalysts are also effective in breaking down persistent organic pollutants in water. mdpi.comnih.gov Bismuth vanadate (BiVO₄) is a prominent material in this application, valued for its narrow bandgap of approximately 2.4 eV, which allows it to be activated by visible light. researchgate.netnu.ac.th The photocatalytic process involves the generation of powerful oxidizing species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which can mineralize organic compounds into carbon dioxide and water. nu.ac.thnu.ac.th

The photocatalytic activity of pure BiVO₄ can be enhanced through various modifications. Doping BiVO₄ with other metals is one such strategy. For example, zinc-doped BiVO₄ has demonstrated a significantly higher photodegradation rate of Rhodamine B compared to its undoped counterpart. mdpi.com The introduction of zinc ions induces the formation of a heterostructure that improves the mobility and separation of charge carriers. mdpi.com

Creating composite materials is another effective approach. A nanocomposite of bismuth vanadate and graphene oxide (BiVO₄/SiO₂/GO) has shown superior efficiency in the adsorption and photocatalytic degradation of methylene (B1212753) blue. nu.ac.th The high specific surface area and conductivity of graphene oxide contribute to this enhanced performance. nu.ac.th Studies have evaluated the photodegradation of various organic dyes, including methylene blue and rhodamine B, as well as other pollutants like phenol, under visible light irradiation using these advanced materials. nu.ac.th

PhotocatalystPollutantDegradation Efficiency
Pure BiVO₄Methylene Blue70% degraded after 30 minutes of visible light irradiation (following initial adsorption). nu.ac.th
Zn-doped BiVO₄Rhodamine B96% degraded after 90 minutes. mdpi.com
BiVO₄/SiO₂/GOMethylene Blue94% photocatalytic degradation. nu.ac.th

Vanadate-Based Nanomaterials and Hybrid Materials

The properties and applications of vanadates can be further tailored by controlling their size and morphology at the nanoscale and by combining them with other materials to form hybrid systems.

Synthesis and Characterization of Vanadate Nanoparticles, Nanorods, and Nanobelts

Nanostructured vanadium oxides can be synthesized in various forms, including nanoparticles, nanorods, and nanobelts. mdpi.comorientjchem.org Hydrothermal methods are commonly employed for this purpose. mdpi.comtandfonline.com For example, manganese vanadate (Mn₂V₂O₇) nanobelts have been successfully synthesized using a simple hydrothermal process, with the pH of the solution playing a crucial role in determining the final morphology of the nanostructures. tandfonline.com These nanobelts were found to be single crystalline with dimensions of approximately 20 nm in thickness and widths ranging from 350 nm to 1 μm. tandfonline.com

Similarly, zinc vanadate (Zn₃V₂O₈) nanoparticles have been produced via a hydrothermal technique. wu.ac.th Characterization using X-ray diffraction (XRD) confirmed the orthorhombic crystalline structure of the nanoparticles, with an average crystallite size of about 35.14 nm. wu.ac.th Other synthesis techniques include ultrasonic-assisted chemical routes, which have been used to prepare sodium vanadate (Na₂V₆O₁₆) nanobelts. acs.org The formation mechanism involves the fragmentation of bulk V₂O₅ powder into ionic species like [V₁₀O₂₈]⁶⁻, which then assemble into the nanobelt structure. acs.org

The synthesis of these nanomaterials is often influenced by various parameters, including temperature, pH, and the use of surfactants like polyvinyl pyrrolidone (PVP), which can act as a structure-directing agent. mdpi.comtandfonline.com

Vanadate NanomaterialSynthesis MethodMorphology
Manganese Vanadate (Mn₂V₂O₇)HydrothermalNanobelts tandfonline.com
Zinc Vanadate (Zn₃V₂O₈)HydrothermalNanoparticles wu.ac.th
Sodium Vanadate (Na₂V₆O₁₆)Ultrasonic-assisted chemical routeNanobelts acs.org

Development of Vanadate-Based Cathode Materials for Energy Storage

Vanadium-based materials are promising candidates for cathode materials in rechargeable batteries, including lithium-ion batteries (LIBs) and zinc-ion batteries (ZIBs). rsc.orghep.com.cn Their potential stems from the multiple oxidation states of vanadium and their layered or tunnel-like structures, which can facilitate the intercalation of ions. rsc.orgresearchgate.net

For instance, potassium hexavanadate (K₂V₆O₁₆·nH₂O) nanobelts have been shown to deliver a high discharge capacity of 260 mAh g⁻¹ when used as a cathode material for LIBs. mdpi.com Layered sodium vanadium oxides, such as NaV₆O₁₅, have also been investigated for sodium-ion batteries (SIBs), exhibiting good capacity and long-term cycling stability. mdpi.com

In the realm of aqueous ZIBs, sodium vanadate (Na₁₊ₓV₃O₈ or NVO) has garnered significant interest due to its unique pillared framework that is believed to facilitate the migration of zinc ions. acs.org However, the performance of these materials can be affected by factors such as structural water and the thickness of the nanostructure. acs.org Research has shown that thin slabs of hydrated sodium vanadate (Na₂V₆O₁₆·2H₂O) successfully allow for Zn ion insertion, while thicker nanorods of nonhydrated sodium vanadate (Na₁.₂₅V₃O₈) only permit insertion at the surface. acs.org

Vanadate MaterialBattery TypeKey Performance Metric
Potassium Hexavanadate (K₂V₆O₁₆·nH₂O)Li-ion BatteryDischarge capacity of 260 mAh g⁻¹ mdpi.com
Sodium Vanadate (NaV₆O₁₅)Na-ion BatteryCapacity retention of 87% after 2000 cycles mdpi.com
Sodium Vanadate (Na₂V₆O₁₆·2H₂O)Zn-ion BatterySuccessfully undergoes discharge with Zn ion insertion acs.org

Fabrication of Multi-component Vanadate Systems (e.g., Metal Vanadates)

The fabrication of multi-component vanadate systems, often referred to as metal vanadates, allows for the tuning of properties for specific applications. mdpi.com These materials, with the general formula MₓVᵧO₂, where M can be a variety of metals, are explored for their synergistic effects. mdpi.com

Combinatorial synthesis techniques, such as reactive magnetron co-sputtering, have been used to create thin-film libraries of ternary metal vanadates (M–V–O, where M = Cu, Ag, W, Cr, Co, Fe). acs.org This high-throughput approach allows for the rapid screening of compositions to identify stable and photoelectrochemically active systems. For example, Cu–V–O and Ag–V–O systems were found to be stable in alkaline electrolytes and exhibited notable photocurrents, making them relevant for solar water splitting applications. acs.org

Simple chemical precipitation is another route to synthesize multi-component vanadates, such as M₃(OH)₂V₂O₇·nH₂O, where M can be Co, Ni, Cu, or Zn. nanochemres.org The properties of the resulting nanostructures, including their crystallinity and morphology (nanoflakes or nanoplates), were found to be dependent on the specific metal used. nanochemres.org Doping is also a key strategy; for instance, doping iron vanadate (FeV₃O₉·2.6H₂O) with transition metals like Mn has been shown to enhance its specific capacitance, making it a better electrode material for energy storage. mdpi.com

Multi-component VanadateFabrication MethodNoteworthy Property/Application
M–V–O (M = Cu, Ag, etc.)Combinatorial reactive magnetron co-sputteringIdentification of stable photoanodes for solar water splitting. acs.org
M₃(OH)₂V₂O₇·nH₂O (M = Co, Ni, Cu, Zn)Chemical PrecipitationMetal-dependent crystallinity and morphology. nanochemres.org
Mn-doped FeV₃O₉·2.6H₂OLow-temperature sol-gelEnhanced specific capacitance for energy storage. mdpi.com

Integration of Vanadate into Framework Structures and Hybrid Systems

The integration of vanadate(3-) anions and related vanadate species into various framework structures and hybrid systems represents a significant area of research in advanced materials science and catalysis. acs.orgnih.govacs.orgrsc.orgmdpi.comnih.govmdpi.comacs.orgresearchgate.netresearchgate.netwikipedia.orgopen.ac.ukscilit.comrsc.orgdntb.gov.uaacs.orgresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netnih.govrsc.orgrsc.orgrsc.orgacs.orgsciopen.comresearchgate.netnih.gov These materials, which include metal-organic frameworks (MOFs), zeolites, layered double hydroxides (LDHs), and organic-inorganic hybrid polymers, offer tunable properties and functionalities derived from the synergistic combination of the vanadate component and the host matrix. wikipedia.orgresearchgate.net The incorporation of vanadate can enhance catalytic activity, improve electrochemical performance, and introduce novel magnetic or optical properties. rsc.orgresearchgate.netrsc.orgrsc.org

Metal-Organic Frameworks (MOFs)

Vanadium-based metal-organic frameworks (V-MOFs) are a class of crystalline porous materials constructed from vanadium ions or clusters linked by organic ligands. researchgate.net These materials are notable for the flexible coordination and multiple oxidation states of vanadium, which impart unique structural and electrochemical characteristics. researchgate.net Vanadate clusters, such as the diamagnetic [V₄O₁₂]⁴⁻, can be incorporated as building blocks in the construction of 3D MOFs. rsc.orgsciopen.com For instance, a 3D metal-organic framework has been synthesized using [V₄O₁₂]⁴⁻ clusters and semi-rigid ligands, which exhibits weak ferromagnetic interactions and single-chain magnet behavior. rsc.org

The synthesis of polyoxovanadate (POV)-based MOFs has also been explored. acs.orgsciopen.com In one study, a 3D POV-based MOF, [Co(L)(V₄O₁₂)₀.₅(H₂O)]·2H₂O, was synthesized hydrothermally. Its structure consists of [V₄O₁₂]⁴⁻ clusters and Co²⁺ cations forming a 3D framework with a twofold interpenetrating array. sciopen.com Another example involves the creation of 3D polyoxometalate-based MOFs (POMOFs) using {Cu₂V₇} clusters and 1D polyoxovanadate chains, which have shown high catalytic activity in the synthesis of p-benzoquinones. acs.org

The modification of other material surfaces with MOFs containing vanadate is also a promising strategy. For example, modifying tungsten-doped bismuth vanadate (W:BiVO₄) photoanodes with an ultrathin bismuth metal-organic framework (Bi-MOF) has been shown to alter the charge reaction kinetics during photoelectrochemical water oxidation, leading to increased photocurrent. nih.gov

Zeolites and Other Porous Silicates

Vanadium can be incorporated into the framework of zeolites and other porous silicates, such as MCM-41, to create active catalysts for various oxidation reactions. acs.orgresearchgate.net The method of incorporation, whether through direct hydrothermal synthesis or post-synthesis modification, influences the nature of the vanadium species present. researchgate.netresearchgate.net

In vanadium-containing silicate (B1173343) MCM-41 (V-MCM-41), vanadyl ions (VIVO)²⁺ and tetrahedral V⁵⁺ can coexist. acs.org Upon calcination and hydration, V⁴⁺ species can be oxidized to V⁵⁺ and aggregate into two-dimensional vanadate chain species on the channel walls. acs.org Similarly, in VAPO-5, a vanadium aluminophosphate zeolite, (VIVO)²⁺ ions can be oxidized to form V₂O₅ clusters. acs.org The interaction of vanadate with the zeolite framework is crucial; for instance, it has been proposed that V₂O₅ can react with the rare-earth component of RE-Y zeolites to form a low-melting rare-earth vanadate phase, leading to the destruction of the zeolite framework. open.ac.uk

The catalytic performance of these materials is highly dependent on the nature and dispersion of the vanadium species. researchgate.net For example, in the oxidation of propane, highly dispersed isolated tetrahedral VOx species are beneficial for the formation of olefins and aldehydes, while oligomeric VOx species form with increased vanadium loading. researchgate.net

Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs) are lamellar materials that can intercalate various anions, including vanadates, between their positively charged layers. acs.orgmdpi.com This intercalation is a method for creating hybrid materials with tailored properties. For example, vanadate species can be inserted into nickel-cobalt (B8461503) LDHs to compensate for the excess positive charge from Co³⁺ ions. acs.orgnih.govacs.org The inserted vanadate can undergo in-situ polycondensation, forming metavanadate chains within the interlayer space. acs.orgnih.govacs.org

The grafting of these vanadate species to the LDH layers can be influenced by factors such as reaction time and subsequent thermal or vacuum treatments. acs.orgnih.gov This process can lead to a full occupancy of the interlayer space by vanadate and water molecules. acs.orgnih.gov Furthermore, the introduction of other cations, like Ti⁴⁺, into the LDH layers can significantly enhance the material's capacity for vanadate adsorption. mdpi.com The adsorption mechanism is believed to involve both ion exchange with interlayer anions and ligand exchange with hydroxyl groups on the LDH layers. mdpi.com

The combination of LDHs with other vanadate-containing materials, such as bismuth vanadate (BiVO₄), has also been explored to enhance photoelectrochemical performance by improving water oxidation rates and reducing charge recombination. rsc.org

Hybrid Polymeric Systems

Organic-inorganic hybrid materials combine the properties of both components at the molecular or nanometer level, leading to materials with unique characteristics. wikipedia.org Vanadate species can be integrated into polymeric matrices to create functional hybrid systems.

For instance, iron vanadate (FeVO₄) nanobulbs have been integrated into a 2D conjugated polymer matrix (g-C₃N₄) to create an electrochemical sensor for levofloxacin. rsc.orgrsc.org The resulting hybrid material exhibits a high surface area and numerous active sites, leading to enhanced sensing performance. rsc.orgrsc.org Similarly, bismuth vanadate (BiVO₄) has been integrated with polyaniline (PANI) to create nanocomposites with robust photocatalytic activity for the degradation of microbial and chemical toxins. mdpi.com The enhanced activity is attributed to the high surface area and the synergistic effect between PANI and BiVO₄, which promotes the efficient separation of photo-generated electron-hole pairs. mdpi.com

The synthesis of these hybrid materials can be achieved through various methods, including the in-situ formation of the components. wikipedia.org For example, bulk and thin films of bismuth vanadates have been prepared from hybrid materials made from an organic polymer and inorganic salts. scilit.com Furthermore, the development of post-functionalization platforms, such as the hexavanadate cluster [V₆O₁₃{(OCH₂)₃CNHCOCH₂Cl}₂]²⁻, allows for the facile formation of discrete hybrid structures by attaching various organic molecules. rsc.org

Research Findings on Vanadate Integration

The following tables summarize key research findings on the integration of vanadate into different framework structures and hybrid systems.

Table 1: Vanadate in Metal-Organic Frameworks (MOFs)

Framework Type Vanadate Species/Precursor Synthesis Method Key Findings Reference
3D MOF [V₄O₁₂]⁴⁻ cluster Hydrothermal Resulting framework exhibits weak ferromagnetic interactions and single-chain magnet behavior. rsc.org
POV-based MOF [V₄O₁₂]⁴⁻, Co²⁺, organic ligand Hydrothermal Forms a 3D framework with a twofold interpenetrating array; acts as a bifunctional catalyst. sciopen.com
POMOF {Cu₂V₇} clusters, 1D polyoxovanadate chains Not specified Demonstrates high catalytic activity for the synthesis of p-benzoquinones. acs.org

Table 2: Vanadate in Zeolites and Porous Silicates

Host Material Vanadium Precursor Incorporation Method Resulting Vanadium Species Application Reference
MCM-41 Not specified Synthesis (VIVO)²⁺, tetrahedral V⁵⁺, 2D vanadate chains after calcination Catalysis acs.org
VAPO-5 Not specified Synthesis (VIVO)²⁺, V₂O₅ clusters after calcination Catalysis acs.org
RE-Y Zeolite V₂O₅ Reaction with zeolite Low-melting rare-earth vanadate phase Potential for catalyst deactivation open.ac.uk

Table 3: Vanadate in Layered Double Hydroxides (LDHs)

LDH Composition Intercalated Species Method Key Features Application Reference
Nickel-Cobalt Vanadate Reduction of oxide-hydroxides in NH₄VO₃/H₂O₂ In-situ polycondensation of vanadate to form metavanadate chains. Not specified acs.orgnih.govacs.org
Mg-Fe-Ti Vanadate Adsorption Ti⁴⁺ in layers enhances vanadate adsorption capacity. Vanadate removal mdpi.com

Table 4: Vanadate in Hybrid Polymeric Systems

Polymer Matrix Vanadate Component Synthesis Method Application Key Outcome Reference
g-C₃N₄ Iron vanadate (FeVO₄) nanobulbs Hydrothermal integration Electrochemical sensor for levofloxacin High sensitivity and selectivity due to high surface area and active sites. rsc.orgrsc.org
Polyaniline (PANI) Bismuth vanadate (BiVO₄) Hydrothermal integration Photocatalytic degradation of toxins Enhanced activity due to synergistic effect and efficient charge separation. mdpi.com
Organic Polymer Inorganic salts (for BiVO₄) Not specified Preparation of bulk and thin films Formation of hybrid material precursors. scilit.com

Environmental Chemistry and Geochemical Cycling of Vanadate 3 Research Focus

Speciation Analysis of Vanadate(3-) in Environmental Matrices

The accurate determination of vanadium speciation in environmental samples such as soils, sediments, and natural waters is crucial for understanding its environmental fate and potential risks. nih.govresearchgate.net Vanadium can exist as vanadate(V) or vanadyl(IV) in natural waters, and these species exhibit different toxic properties. nih.gov

Factors Influencing Vanadate (B1173111) Speciation (pH, Redox Potential, Ligands)

The distribution of vanadium species in the environment is a dynamic process governed by several key factors:

pH: The pH of the surrounding medium is a primary determinant of vanadium speciation. acs.orgresearchgate.net In aqueous solutions, vanadate(V) undergoes a series of hydrolytic and condensation reactions that are highly sensitive to pH. acs.org Under acidic conditions (pH < 3), the predominant species is the decavanadate (B1236424) oligomer (V₁₀O₂₈⁶⁻), which gives solutions a characteristic yellow-orange color. acs.org As the pH increases towards neutral and alkaline conditions, monomeric vanadate species such as H₂VO₄⁻ and HVO₄²⁻ become more prevalent. acs.orgresearchgate.net Vanadium(IV), in the form of the vanadyl cation (VO²⁺), is stable in acidic conditions but is susceptible to oxidation to vanadate(V) at higher pH values, unless stabilized by complexing ligands. acs.orgresearchgate.netmdpi.com

Redox Potential (Eh): The redox potential of the environment plays a critical role in the interconversion between vanadium's different oxidation states. acs.orgresearchgate.net In oxic environments with high redox potential, the more oxidized vanadate(V) species are favored. mdpi.com Conversely, under reducing (suboxic or anoxic) conditions, vanadate(V) can be reduced to the less mobile vanadyl(IV) or even vanadium(III). mdpi.comnih.gov The presence of redox-active elements like iron and manganese can significantly influence the redox potential of a system and thereby affect vanadium transformations. mdpi.com

Ligands: The presence of various inorganic and organic ligands in the environment can significantly impact vanadium speciation by forming stable complexes. acs.orgnih.gov Both vanadate(V) and vanadyl(IV) can form complexes with a range of ligands containing oxygen and nitrogen donor atoms. acs.org For instance, vanadate(V) is known to form strong, bidentate complexes with iron, aluminum, and titanium (hydr)oxides. acs.org Vanadyl(IV) can be strongly complexed by natural organic matter. acs.org The formation of these complexes can alter the mobility, reactivity, and bioavailability of vanadium in the environment. nih.gov For example, complexation with EDTA is a common strategy used in analytical methods to stabilize vanadium species for separation and quantification. researchgate.netcsupress.com.cn

Analytical Methodologies for Vanadium Speciation in Natural Samples (e.g., HPLC-UV/Vis, ICP-MS)

Due to the low concentrations and complex nature of environmental matrices, sensitive and selective analytical techniques are required for vanadium speciation analysis. researchgate.netmdpi.com Hyphenated techniques, which couple a separation method with a sensitive detector, are commonly employed. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to separate different vanadium species. researchgate.netresearchgate.net Reversed-phase (RP) HPLC is frequently used for the measurement of vanadium. researchgate.net Other modes like ion-exchange chromatography are also utilized. researchgate.netmdpi.com Often, a chelating agent such as 4-(2-pyridylazo)resorcinol (B72590) (PAR) or ethylenediaminetetraacetic acid (EDTA) is used to form stable complexes with the different vanadium species, allowing for their separation on the HPLC column. researchgate.netcsupress.com.cnrsc.org

UV-Visible Spectrophotometry (UV/Vis): Following separation by HPLC, UV/Vis detection can be used for quantification. researchgate.netcsupress.com.cnrsc.org The vanadium complexes formed with chelating agents often exhibit strong absorbance in the UV-visible region, enabling their detection. csupress.com.cnrsc.org For example, the complexes of V(IV) and V(V) with PAR can be detected at 540 nm. rsc.org

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and element-specific detector that is often coupled with HPLC for vanadium speciation analysis. nih.govmdpi.comnih.gov This combination, HPLC-ICP-MS, allows for the direct determination of vanadium in the different separated species with very low detection limits, making it suitable for analyzing trace levels in environmental samples. benthamopen.com Dynamic reaction cell (DRC) technology can be used with ICP-MS to overcome interferences from the sample matrix, such as chloride in seawater, which can interfere with the detection of vanadium. rsc.org

Table 1: Comparison of Analytical Techniques for Vanadium Speciation

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/Vis Separation of chelated vanadium species by HPLC followed by detection using UV-Visible absorption. researchgate.netrsc.orgRelatively low cost, robust. researchgate.netLower sensitivity compared to ICP-MS, potential for interferences.
HPLC-ICP-MS Separation of vanadium species by HPLC followed by highly sensitive and selective detection using ICP-MS. mdpi.comnih.govExcellent sensitivity and selectivity, suitable for trace analysis. mdpi.combenthamopen.comHigher instrumental cost, potential for isobaric interferences that may require specialized techniques like DRC. nih.govrsc.org

Biogeochemical Transformations of Vanadate(3-)

The biogeochemical cycling of vanadium involves a complex interplay of microbial activities, sorption and desorption processes on mineral surfaces, and transport in aquatic systems. These transformations significantly influence the fate and mobility of vanadate in the environment.

Microbial-Mediated Vanadium Redox Transformations

Microorganisms play a crucial role in the redox transformation of vanadium. nih.govthe-microbiologist.com The reduction of the more soluble and toxic vanadate(V) to the less mobile and less toxic vanadyl(IV) is a key process in vanadium's biogeochemical cycle and a potential strategy for bioremediation. the-microbiologist.comresearchgate.net

Vanadium-Reducing Microorganisms: A variety of microorganisms, including bacteria such as Bacillus subtilis, Thauera humireducens, Shewanella, and Geobacter, have been shown to reduce V(V) to V(IV). the-microbiologist.comresearchgate.net These microbes can be found in vanadium-polluted environments. the-microbiologist.com

Electron Transfer Mechanisms: The microbial reduction of vanadate involves complex electron transfer pathways. engineering.org.cn Studies have shown that both extracellular and intracellular mechanisms can be involved. engineering.org.cn Extracellular electron transfer can be mediated by components of the outer membrane, such as cytochrome c, and by secreted soluble metabolites. engineering.org.cn Intracellular reduction can occur via electron transfer mediated by molecules like NADH and glutathione (B108866). engineering.org.cn

Influence of Other Electron Acceptors: In natural environments, the microbial reduction of vanadate can be influenced by the presence of other common electron acceptors like nitrate (B79036) (NO₃⁻), iron(III) (Fe³⁺), sulfate (B86663) (SO₄²⁻), and carbon dioxide (CO₂). researchgate.net For example, the presence of Fe(III) has been shown to decrease the efficiency of V(V) reduction. researchgate.net Conversely, the presence of V(V) can also inhibit the microbial reduction of these other electron acceptors. researchgate.net In some paddy soils, microbial-mediated Fe(III) reduction can lead to the release of V(V). nih.gov

Sorption and Desorption Mechanisms of Vanadate in Soils and Sediments

Sorption and desorption processes at the solid-water interface are fundamental in controlling the mobility and bioavailability of vanadate in soils and sediments. escholarship.orgdntb.gov.ua

Sorption to Mineral Surfaces: Vanadate(V) exhibits a strong affinity for various mineral surfaces, particularly iron and aluminum (hydr)oxides like goethite and ferrihydrite. acs.orgmdpi.com It binds to these surfaces primarily through the formation of inner-sphere complexes, where the vanadate anion directly bonds to the mineral surface. acs.orgnih.gov Studies have shown that vanadate can be more strongly sorbed than other oxyanions like phosphate (B84403). acs.org The sorption capacity and affinity are often inversely proportional to the crystallinity of the oxide mineral. escholarship.org

Influence of Soil Properties: The extent of vanadate sorption is influenced by various soil properties, including pH, the content of iron and aluminum oxides, and the amount of organic matter. nih.gov In volcanic soils, for instance, non-crystalline iron and aluminum are major contributors to vanadate sorption. dntb.gov.uamdpi.com

Desorption and Hysteresis: The desorption of vanadate from soil and sediment particles is often limited, indicating a strong binding. dntb.gov.uaresearchgate.net This phenomenon, where the sorption and desorption pathways are not identical, is known as hysteresis and has been observed for vanadate in various soil types. dntb.gov.uamdpi.com The presence of competing anions, such as phosphate, can influence desorption, although phosphate has been found to be relatively ineffective at displacing sorbed vanadate. dntb.gov.uamdpi.com

Mobility and Fate of Vanadate in Aquatic Systems

The mobility and ultimate fate of vanadate in aquatic systems are governed by the interplay of speciation, sorption/desorption, and microbial transformations.

Mobility: Vanadate(V) is the most mobile form of vanadium in oxic aquatic environments due to its high solubility. acs.orgnih.gov Its mobility can be significantly reduced through sorption onto suspended particles and sediments, particularly those rich in iron and manganese oxides. acs.orgnih.gov In reducing environments, the transformation of vanadate(V) to the less soluble vanadyl(IV) also decreases its mobility. slu.se

Fate: The ultimate fate of vanadate in aquatic systems can include transport in the dissolved phase, burial in sediments following sorption, or transformation into other vanadium species. In estuarine environments, where freshwater mixes with saltwater, changes in salinity and pH can further influence vanadium speciation and mobility. nih.gov While large amounts of dissolved vanadium have been transported to the oceans over geological time, its concentration in seawater remains low, indicating continuous removal processes. who.int The biogeochemical cycle of vanadium is significantly impacted by anthropogenic activities, which now contribute a substantial amount of vanadium to the environment. pnas.org

Future Research Directions and Challenges in Vanadate 3 Chemistry

Elucidating Complex Polyoxovanadate Formation Mechanisms

The self-assembly of intricate polyoxovanadate (POV) architectures from simpler vanadate (B1173111) precursors in solution is a complex process that is not yet fully understood. rsc.org The product distributions are often unpredictable due to the structural and redox flexibility of vanadium. rsc.org A significant challenge lies in the fact that many syntheses of these molecular metal oxide clusters depend on serendipitous self-assembly. rsc.org

Future research must focus on unraveling the underlying mechanisms that govern the formation of specific POV structures. rsc.org This will require advanced techniques to map the speciation of POV-alkoxides under various conditions to understand these complex aggregation pathways. rsc.org Kinetic control has proven to be an effective method for isolating intermediates, providing critical insights into the steps that control the formation of different metal oxide assemblies. rsc.org Understanding the speciation and formation mechanisms of polyoxometalates remains a significant challenge in both experimental and computational domains. researchgate.net

Design of Highly Selective and Efficient Vanadate Catalysts

Vanadium-based materials are well-established catalysts, particularly for oxidation reactions. rsc.org However, a key challenge is to design catalysts that exhibit high selectivity for the desired product, thereby minimizing unwanted side reactions. rsc.orgnih.gov

Future research directions will likely involve:

Controlling Active Sites: The design of catalysts with well-defined active sites by controlling the coordination environment and oxidation state of the vanadium centers.

Novel Support Materials: Utilizing advanced support materials to disperse and stabilize vanadium oxide species, enhancing catalytic activity. mdpi.commdpi.com Modifying vanadia-based catalysts with metal oxides or non-metal elements can improve their low-temperature activity. mdpi.com

Metal Vanadates: Exploring metal vanadates as they offer better thermal stability than vanadium oxides. mdpi.com

Microwave-Assisted Catalysis: Investigating the use of microwave heating in conjunction with vanadate catalysts, as partial substitution of elements like molybdenum with vanadium can enhance propene conversion and acrolein production rates. d-nb.info

A deeper understanding of the reaction mechanisms at a molecular level, through a combination of advanced characterization techniques and computational modeling, will be crucial for the rational design of superior vanadate catalysts. mdpi.com

Advanced Computational Modeling of Vanadate Reactivity

Computational modeling has become an essential tool for investigating the structure, properties, and reactivity of vanadium oxide clusters. concordia.ca Density Functional Theory (DFT) has been particularly useful in studying the structural and electronic properties of these clusters and their reactions. concordia.causd.edu

Future computational research will focus on:

Complex Systems: Developing and applying more sophisticated models to study vanadates in complex environments, such as in solution or on catalyst surfaces. concordia.ca

Reaction Mechanisms: Elucidating the mechanisms of catalytic reactions, including oxygen transfer and hydrogen abstraction. concordia.carsc.org

Speciation and Nucleation: Using computational methods to understand the speciation and nucleation pathways of polyoxovanadate-alkoxide clusters, which is fundamental for controlling their synthesis and tuning their properties. researchgate.netnih.gov

Biological Interactions: Employing molecular dynamics (MD) simulations to analyze the interaction of polyoxovanadates with biological systems like proteins and lipid bilayers. frontiersin.org

These advanced computational approaches will not only provide deeper mechanistic insights but also guide the experimental design of new functional vanadate-based materials and catalysts. frontiersin.org

Exploration of Novel Vanadate-Based Materials for Emerging Technologies

The unique properties of vanadate-based materials make them attractive for a range of emerging technologies beyond catalysis. mdpi.comresearchgate.net

Key areas of exploration include:

Energy Storage: Vanadate-based materials are promising candidates for electrode materials in aqueous zinc-ion batteries (AZIBs) and lithium-ion batteries due to their diverse crystal structures, multiple oxidation states, and high theoretical capacities. researchgate.netresearchgate.net

Photocatalysis: Metal vanadates are being actively researched for photocatalytic applications, including hydrogen production and environmental remediation, owing to their excellent redox potential and tunable properties. mdpi.com Bismuth vanadate (BiVO4), in particular, has garnered significant attention due to its non-toxicity, stability, and efficiency in visible light. benthamdirect.comtaylorandfrancis.com

Magnetic Materials: Novel alluaudite-type vanadates have been synthesized that exhibit interesting magnetic properties, such as antiferromagnetic behavior. arxiv.org

Continued research into the synthesis and characterization of new vanadate materials with tailored properties is expected to lead to breakthroughs in these and other technological fields. bohrium.com

Refined Understanding of Vanadate Interactions in Complex Biological Environments (Mechanistic)

The biological activity of vanadium compounds is a complex and multifaceted area of research. rsc.org The similarity between vanadate and phosphate (B84403) allows vanadate to interact with a variety of physiological substrates that are normally functionalized by phosphate. rsc.org However, a detailed mechanistic understanding of these interactions is still needed.

Future research will need to address the following challenges:

Speciation in Biological Media: Vanadium compounds undergo significant chemical transformations, including hydrolysis, ligand exchange, and redox reactions, in biological fluids. mdpi.com It is crucial to evaluate the speciation of vanadium in the specific medium to understand its biological effects. mdpi.com The pH of different cellular compartments can influence the formation of various vanadate oligomers, such as decavanadate (B1236424). nih.govnih.gov

Protein Interactions: Characterizing the binding of different vanadate species to proteins is essential for understanding their transport, uptake, and inhibitory mechanisms. researchgate.netmdpi.com Computational modeling is emerging as a powerful tool to study these interactions at a molecular level. frontiersin.org

Mechanism of Action: Elucidating the precise mechanisms by which vanadium compounds exert their biological effects, such as their insulin-mimetic properties, remains a key goal. researchgate.netnih.gov This includes understanding how they modulate signaling pathways involving phosphatases and kinases. nih.gov

A more refined understanding of the intricate interactions between vanadate species and biological systems will be critical for developing potential therapeutic applications and for assessing the environmental impact of vanadium. researchgate.netmdpi.com

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying vanadate(3-) compounds in aqueous solutions?

Methodological Answer:
Vanadate(3-) synthesis typically involves controlled pH adjustments (e.g., using NH₄VO₃ in acidic or alkaline media) followed by ion-exchange chromatography for purification. For example, dissolving sodium metavanadate in HCl (pH ~2) yields VO₃⁻, which can be reduced to vanadate(3-) with ascorbic acid. Monitor purity via inductively coupled plasma mass spectrometry (ICP-MS) and confirm structural integrity using X-ray diffraction (XRD). Ensure oxygen-free conditions to prevent oxidation .

Basic: How can researchers characterize the structural and electronic properties of vanadate(3-) complexes?

Methodological Answer:
Combine spectroscopic and computational tools:

  • UV-Vis spectroscopy to assess d-d transitions and ligand-to-metal charge transfer.
  • Electron paramagnetic resonance (EPR) to study paramagnetic vanadium centers.
  • Density functional theory (DFT) simulations to correlate experimental spectra with electronic structures. Validate using crystallographic data (e.g., bond lengths from XRD) .

Advanced: What strategies resolve contradictions in reported catalytic activities of vanadate(3-) in oxidation reactions?

Methodological Answer:
Address discrepancies through:

  • Controlled replication : Standardize reaction conditions (pH, temperature, substrate/vanadate ratios).
  • In situ characterization : Use Raman spectroscopy or X-ray absorption near-edge structure (XANES) to track intermediate species.
  • Comparative meta-analysis : Contrast results with literature, identifying variables like counterion effects (e.g., Na⁺ vs. NH₄⁺) or solvent polarity .

Advanced: What computational approaches are optimal for modeling vanadate(3-) interaction with biological targets?

Methodological Answer:
Employ hybrid QM/MM (quantum mechanics/molecular mechanics) methods to simulate vanadate(3-) binding to enzymes (e.g., phosphatases). Parameterize force fields using experimental binding constants and validate with free-energy perturbation calculations. Cross-reference with NMR or isothermal titration calorimetry (ITC) data .

Data Analysis: How should researchers interpret conflicting data on vanadate(3-) toxicity in cellular studies?

Methodological Answer:

  • Dose-response normalization : Account for cell-line variability by expressing toxicity relative to control (e.g., IC₅₀ ratios).
  • Speciation analysis : Use HPLC-ICP-MS to quantify vanadate(3-) vs. oligomeric species (e.g., decavanadates) under experimental conditions.
  • Pathway enrichment analysis : Apply bioinformatics tools (e.g., Gene Ontology) to identify conserved stress-response pathways across studies .

Experimental Design: What are common limitations in studying vanadate(3-) redox behavior, and how can they be mitigated?

Methodological Answer:

  • Limitation : Rapid oxidation in aerobic conditions.
    Mitigation : Use gloveboxes or Schlenk lines for air-sensitive syntheses.
  • Limitation : pH-dependent speciation.
    Mitigation : Buffer solutions with chelating agents (e.g., EDTA) to stabilize specific oxidation states. Validate using cyclic voltammetry .

Advanced: How do environmental factors (e.g., ionic strength, temperature) influence vanadate(3-) speciation in natural waters?

Methodological Answer:

  • Experimental : Conduct potentiometric titrations across ionic strengths (0.1–1.0 M NaCl) to construct speciation diagrams.
  • Computational : Use geochemical modeling software (e.g., PHREEQC) to predict species distribution. Compare with EXAFS data for validation .

Mechanistic Studies: What techniques elucidate the role of vanadate(3-) in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure enzyme activity with/without vanadate(3-) to determine inhibition constants (Kᵢ).
  • Structural biology : Co-crystallize enzymes with vanadate(3-) and perform cryo-EM or X-ray crystallography to visualize binding modes.
  • Isotopic labeling : Use ⁵¹V NMR to track vanadate(3°) incorporation into active sites .

Key Considerations for Researchers

  • Basic vs. Advanced : Foundational techniques (e.g., synthesis, spectroscopy) form the basis for mechanistic and computational studies.
  • Data Integrity : Cross-validate findings using orthogonal methods (e.g., experimental + computational) to address contradictions .
  • Ethical Compliance : Adhere to institutional guidelines for handling toxic vanadium compounds and biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.